The initial steps involve preparing the plant material and performing a crude extraction to obtain the initial extract for further fractionation.
| Step | Description | Key Parameters & Specifications |
|---|---|---|
| 1. Plant Material | Use dried leaves of Stauntonia hexaphylla (Thunb.) Decne. | A voucher specimen should be deposited for authentication [1]. |
| 2. Solid-Liquid Extraction | Macerate 1 kg of dried leaves in 70% ethanol (aqueous). | Use 2 liters of solvent, repeat twice for 2 hours each at room temperature [1]. |
| 3. Extract Processing | Combine and filter the ethanolic solutions. | Concentrate the filtrate to dryness in vacuo at 40°C to obtain a dry crude extract [1]. |
The crude extract is then suspended in water and sequentially partitioned with solvents of increasing polarity. The ethyl acetate (EtOAc) fraction has been identified as the most active and is targeted for further separation [1] [2].
Bioactivity-guided fractionation isolates Calceolarioside B from S. hexaphylla extract [1].
The active EtOAc fraction is subjected to size-exclusion chromatography to isolate the pure compound [1].
| Step | Description | Key Parameters & Specifications |
|---|---|---|
| 1. Column Chromatography | Load 3.0 g of the active EtOAc fraction onto a Sephadex LH-20 column. | Use 100% methanol (MeOH) as the eluent. Collect fractions [1]. |
| 2. Fraction Pooling | Combine fractions based on chemical similarity (e.g., TLC analysis). | Yields several pooled fractions (e.g., SHLFs 1-8) [1]. |
| 3. Further Purification | Subject specific pooled fractions to a second Sephadex LH-20 column. | For some fractions, use MeOH-H₂O (e.g., 4:1 or 1:1, v/v) as the eluent [1]. |
| 4. Obtain Pure Compound | Collect and evaporate fractions containing this compound. | The final product is a yellow-orange powder [3]. Reported yield: ~23.9 mg from 3g of EtOAc fraction [1]. |
This compound shows significant activity in assays relevant to diabetic complications, primarily due to its aldose reductase inhibitory and antioxidant effects [4] [1] [2].
| Bioassay | Key Result (IC₅₀) | Experimental Protocol Summary | Positive Control (IC₅₀) |
|---|
| Rat Lens Aldose Reductase (RLAR) Inhibition | 23.99 μM [4] [1] [2] | 1. Enzyme Prep: Supernatant from SD rat lens homogenate. 2. Reaction Mix: 135 mM sodium phosphate buffer (pH 6.2), 0.1 mM NADPH, 10 mM DL-glyceraldehyde, sample, 0.1 mg RLAR protein. 3. Measurement: Monitor NADPH oxidation at 340 nm for 5 min [1]. | Quercetin (5.48 μM) [1] | | DPPH Radical Scavenging | 94.60 μM [4] [1] [2] | 1. Reaction Mix: 60 μM DPPH in methanol, add sample. 2. Incubation: 30 min in dark at room temp. 3. Measurement: Measure absorbance at 520 nm [1]. | L-Ascorbic Acid (9.58 μM) [1] |
For a reliable supply beyond plant isolation, a general synthetic strategy has been published.
General synthetic route for phenylethanoid glycosides like this compound [3].
The strategy constructs the core phenylethanoid glycoside structure through low-concentration and modulated glycosylation methods. This approach avoids participatory acyl protecting groups incompatible with the target molecule's ester function, enabling successful synthesis of this compound and related compounds [3].
Calceolarioside B is a specialized metabolite identified in various plants. The table below summarizes its known botanical sources and key chemical identifiers.
| Category | Details |
|---|
| Known Botanical Sources | • Plantago species (e.g., Plantago asiatica L.) [1] [2] [3] • Akebia quinata Thunb. (Mutong) [4] [5] • Stauntonia species [5] • Calceolaria species [2] | | CAS Number | 105471-98-5 [2] [5] [3] | | Molecular Formula | C₂₃H₂₆O₁₁ [2] [5] [3] | | Molecular Weight | 478.45 g/mol [2] [5] [3] | | Chemical Family | Phenylpropanoids (Phenylethanoid glycoside) [5] |
Research has revealed multiple therapeutic potentials for this compound. Key findings on its biological activities and proposed mechanisms of action are summarized below.
| Biological Activity | Reported Findings and Potential Mechanism | Research Model |
|---|---|---|
| Antiviral Effects | Inhibits SARS-CoV-2 Omicron BA.2 viral entry by binding to the spike protein RBD, blocking interaction with ACE2 receptor [4]. | In vitro (pseudovirus), in silico (molecular docking/MD simulations) [4] |
| Immunomodulation | Reduces IL-6 production; promotes switch of macrophages from pro-inflammatory M1 to anti-inflammatory M2 phenotype [4]. | In vitro (cell-based assays) [4] [5] |
| Antioxidant Activity | Exhibits potent free radical scavenging capacity, with Oxygen Radical Absorbance Capacity (ORAC) comparable to epigallocatechin gallate (EGCG) [1]. | In vitro (chemical assay) [1] |
| Anti-Proliferation | Demonstrates anti-proliferative properties against prostate cancer cell lines [5]. | In vitro (cell-based assays) [5] |
For researchers aiming to study this compound, here is a summary of key experimental methodologies from recent literature.
Extraction and Isolation from *Plantago asiatica* [1]
Molecular Docking and Dynamics for SARS-CoV-2 Inhibition [4]
Biolayer Interferometry (BLI) Affinity Assay [4]
While the current data is promising, several areas require further investigation to advance this compound as a therapeutic candidate:
Based on the described antiviral and immunomodulatory activities [4], the following diagram illustrates the proposed mechanism of action of this compound against SARS-CoV-2 and related inflammation.
Proposed multi-target mechanism of this compound against SARS-CoV-2 and inflammation [4].
The following table summarizes the key solubility data and solution preparation details for Calceolarioside B in DMSO and methanol.
| Solvent | Solubility | Stock Solution Concentration | Notes |
|---|
| DMSO | ~250 mg/mL (approx. 522.52 mM) [1] | 20.8 mg/mL (for in vivo formulations) [1] | - Suitable for high-concentration stock solutions.
This protocol is adapted from supplier data for creating a standard stock solution [1].
The following workflow outlines the process for preparing a working solution for in vivo studies using a DMSO stock solution and co-solvents. This method sequentially adds solvents to maintain solubility when diluting the stock solution with aqueous buffers [1].
Proper handling is crucial for maintaining the stability and activity of this compound.
This compound is a hydroxycinnamic acid derivative with demonstrated bioactivity relevant to drug discovery [1] [2].
Calceolarioside B is a phenylpropanoid glycoside that demonstrates significant bioactivities, with one 2024 study detailing its potent effects against the SARS-CoV-2 Omicron BA.2 variant [1].
The compound exerts a dual antiviral and immunomodulatory effect [1]:
The table below summarizes key quantitative findings from the critical study on this compound's effects [1].
| Experimental Assay | Key Quantitative Result | Experimental System |
|---|---|---|
| Biolayer Interferometry (BLI) | High-affinity binding to Omicron BA.2 Spike-RBD protein; Dissociation constant (KD) measured | Serial compound dilution (3.13 μM to 100 μM) |
| Pseudovirus Entry Assay | Significantly inhibited pseudovirus entry into host cells | Cell culture system |
| Cytokine Analysis (ELISA) | Reduced IL-6 expression levels | Cell culture system |
| Macrophage Phenotype (Flow Cytometry) | Promoted switch from pro-inflammatory M1 to anti-inflammatory M2 phenotype | Cell culture system |
For researchers seeking to replicate or build upon these findings, here are the detailed methodologies for key experiments.
This protocol assesses the theoretical binding interaction between this compound and its target protein [1].
This protocol quantitatively measures the binding affinity between this compound and the viral spike protein [1].
These protocols validate the biological activity of the compound in cellular models [1].
The following diagram illustrates the integrated experimental workflow used to characterize this compound's activity, from in silico prediction to in vitro validation [1].
Integrated experimental workflow for characterizing this compound [1].
The diagram below summarizes the key mechanistic pathways through which this compound exerts its observed effects, based on the study findings [1].
Proposed mechanisms of action for this compound's dual antiviral and anti-inflammatory effects [1].
This compound shows significant promise as a dual-function inhibitor. Future research should prioritize:
Calceolarioside B is a phenylethanoid glycoside found in various plant families. The table below lists its known natural sources and core chemical characteristics.
| Property | Description |
|---|---|
| Molecular Formula | C₂₃H₂₆O₁₁ [1] |
| Molecular Weight | 478.4 g/mol [1] |
| IUPAC Name | [(2R,3S,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate [1] |
| Classification | Phenylethanoid; Cinnamic acid derivative [1] |
| Plant Sources | Akebia quinata (Mutong), Akebia trifoliata, Digitalis purpurea, and others [2] [1] [3] |
Research has highlighted several promising biological activities of this compound. The table below summarizes its key mechanisms and experimental findings.
| Activity/Model | Key Findings / Proposed Mechanism |
|---|---|
| Anti-viral (SARS-CoV-2 Omicron BA.2) | Inhibits viral entry by binding to Spike protein RBD; interferes with ACE2 receptor interaction [2]. |
| Anti-inflammatory (Atopic Dermatitis model) | In TNF-α/IFN-γ-stimulated HaCaT keratinocytes, reduces pro-inflammatory cytokines (IL-6, IL-8) and chemokines (RANTES) [3]. |
| Anti-inflammatory (General) | Identified as an IL-6 inhibitor, reducing IL-6 expression by 43.18% [2]. |
| Immunomodulation | Promotes switch of macrophages from pro-inflammatory M1 to anti-inflammatory M2 phenotype [2]. |
Based on the general biosynthesis of related phenylethanoid glycosides, the following diagram outlines the presumed pathway for this compound formation. The exact enzymatic steps remain an area for further research.
The studies on this compound utilize several advanced techniques, which are crucial for validating its structure and function.
While the bioactivities of this compound are promising, several key areas require further investigation to fully understand and utilize this compound.
The table below summarizes the techniques used to characterize Calceolarioside B and the key data available from the search results.
| Analytical Method | Reported Data & Purpose | Source / Reference |
|---|---|---|
| NMR Spectroscopy | Confirmed that (^1)H-NMR, (^{13})C-NMR, and (^{31})P-NMR spectra were obtained and correspond to the assigned structure. [1] | Certificate of Analysis (Carl ROTH) [1] |
| HPLC | Purity confirmed via HPLC; specific method details not provided. [1] | Certificate of Analysis (Carl ROTH) [1] |
| UHPLC-FT-ICR-MS | Used for comprehensive profiling in a complex matrix (Lianhua Qingwen capsule); identifies molecular formula, mass, and fragments. [2] | Research Article (2024) [2] |
For researchers looking to implement these methods, here are the detailed experimental conditions.
This protocol is adapted from a study profiling traditional Chinese medicine, suitable for identifying this compound in a natural product extract [2].
The following diagram illustrates the typical workflow for characterizing a compound like this compound using the techniques described above:
Calceolarioside B is a naturally occurring compound extracted from the traditional Chinese herb Akebia quinata (Mutong) that has recently emerged as a promising dual-function inhibitor against SARS-CoV-2. The COVID-19 pandemic, caused by the SARS-CoV-2 virus, has presented unprecedented challenges to global health systems, with particular concerns arising from the emergence of highly mutated variants such as Omicron BA.2. This variant possesses 31 amino acid substitutions in its spike protein, the majority located on the surface, conferring significant immune evasion capabilities and potentially reducing vaccine efficacy [1]. The viral entry process is mediated by the spike glycoprotein, a class I fusion protein that engages the angiotensin-converting enzyme 2 (ACE2) receptor on host cells, making it a prime target for therapeutic intervention [2].
Recent investigations have revealed that this compound exhibits potent antiviral activity through multiple mechanisms of action, functioning not only as an entry inhibitor but also as an immunomodulatory agent. These properties position it as a promising candidate for COVID-19 therapeutic development. This application note provides comprehensive methodological protocols and experimental data for researchers investigating the molecular interactions between this compound and SARS-CoV-2 viral components, with particular emphasis on the Omicron BA.2 variant. The protocols encompass computational approaches (molecular docking and dynamics simulations), experimental validation techniques (biolayer interferometry and pseudovirus assays), and immunological assessments (cytokine measurement and macrophage polarization studies) to facilitate standardized investigation of this promising natural compound [1] [3].
The molecular docking protocol begins with careful preparation of both the target protein and the ligand molecule. The SARS-CoV-2 Omicron BA.2 spike protein trimer (PDB ID: 7UB5), which represents the three-receptor-binding domain (RBD) configuration designated as S-GSAS-Omicron BA.2, should be retrieved from the RCSB Protein Data Bank. This specific structure lacks the P986-P987 stabilizing mutations, making it ideal for studying the native conformational state [1].
Procedure:
For ligand preparation, the 3D structure of this compound (CID available in PubChem) should be downloaded from the PubChem database. The Schrödinger LigPrep tool is recommended to generate high-quality structural conformations with proper chirality, ionization states, and ring conformations at physiological pH (7.0 ± 0.5). The OPLS4 force field is appropriate for energy minimization of the ligand structure [1] [4].
Molecular docking should be performed using the Glide application (version 9.1 or higher) within the Schrödinger Maestro suite. The receptor grid generation represents a critical step in ensuring accurate docking results.
Protocol:
Table 1: Key Parameters for Molecular Docking of this compound with SARS-CoV-2 Spike Protein
| Parameter Category | Specific Setting | Value/Range |
|---|---|---|
| Protein Preparation | PDB ID | 7UB5 |
| Protein Treatment | Removal of water molecules, optimization of H-bonds | |
| Force Field | OPLS4 | |
| Ligand Preparation | Source | PubChem Database |
| Ionization | pH 7.0 ± 0.5 | |
| Force Field | OPLS4 | |
| Receptor Grid | Box Dimensions | 10 Å × 10 Å × 10 Å |
| Grid Center | RBD centroid | |
| Docking Parameters | Precision Mode | Standard Precision (SP) → Extra Precision (XP) |
| Pose Retention | 10 poses per ligand | |
| Post-docking Minimization | Enabled |
To validate the stability of the this compound and spike protein complex and to simulate realistic molecular behavior, molecular dynamics (MD) simulations should be performed using GROMACS software (version 2022.2 or higher).
Protocol:
Throughout the simulation, monitor key parameters including the root-mean-square deviation (RMSD) of protein backbone atoms and ligand positioning, root-mean-square fluctuation (RMSF) of residue movements, and interaction energies between the protein and ligand. These metrics provide critical insights into the complex stability and persistence of specific molecular interactions under dynamic conditions [1] [5].
Biolayer interferometry provides a label-free method for quantifying biomolecular interactions in real-time and is ideal for validating the binding affinity between this compound and the SARS-CoV-2 spike protein observed in computational studies.
Procedure:
Table 2: Experimental Binding Affinity and Inhibitory Concentration Data for this compound
| Assay Type | Target | Key Metric | Value | Experimental Details |
|---|---|---|---|---|
| Biolayer Interferometry | SARS-CoV-2 Omicron BA.2 Spike-RBD | Dissociation Constant (K_D) | High affinity binding | Concentration series: 3.13-100 μM |
| Pseudovirus Entry Assay | SARS-CoV-2 Omicron BA.2 | Inhibition of Viral Entry | Significant inhibition | ACE2-293T cell model |
| Cytokine Analysis | IL-6 Expression | Reduction | 43.18% decrease | ELISA-based measurement |
| Macrophage Polarization | M1 to M2 phenotype | Phenotype Switching | Promoted transition | Flow cytometry analysis |
The pseudovirus-based neutralization assay provides a safe and versatile method for evaluating the inhibitory effect of this compound on viral entry under BSL-2 conditions.
Cell line preparation:
Pseudovirus assay protocol:
The cytokine storm associated with severe COVID-19 represents a critical therapeutic target, characterized by dramatically elevated levels of pro-inflammatory cytokines. This compound has demonstrated significant modulatory effects on key inflammatory mediators.
ELISA protocol for cytokine measurement:
Research findings indicate that this compound reduces IL-6 expression by 43.18%, highlighting its potential to mitigate the excessive inflammatory response in severe COVID-19 cases [1]. Additionally, studies show that extracts from Akebia trifoliata pericarps containing this compound can modulate inflammation through the NF-κB/MAPK signaling pathway, regulating multiple inflammatory factors including TNF-α, IL-6, and IL-1β [1].
Macrophages exhibit remarkable phenotypic plasticity, transitioning between pro-inflammatory M1 and anti-inflammatory M2 states in response to microenvironmental signals. This compound has been shown to promote the transition from M1 to M2 phenotype, contributing to inflammation resolution.
Flow cytometry protocol for macrophage polarization:
The experimental workflow for evaluating the dual antiviral and immunomodulatory effects of this compound is presented below, illustrating the integrated approach from computational prediction to experimental validation:
Figure 1: Experimental Workflow for Evaluation of this compound as a Dual-Function SARS-CoV-2 Inhibitor
The comprehensive investigation of this compound reveals a multifaceted mechanism of action against SARS-CoV-2, encompassing both direct antiviral activity and immunomodulatory effects. The molecular docking and dynamics simulations demonstrate that this compound forms stable interactions with key residues in the spike protein receptor-binding domain, potentially interfering with the engagement of ACE2 receptors on host cells. This molecular interference translates to functional inhibition of viral entry, as validated through pseudovirus assays [1] [4].
Beyond its direct antiviral effects, this compound exhibits significant immunomodulatory properties that address the pathological inflammation characteristic of severe COVID-19. The compound not only reduces production of IL-6, a cornerstone cytokine in the COVID-19-associated cytokine storm, but also promotes the transition of macrophages from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype. This dual immunomodulatory action represents a particularly valuable therapeutic approach, as it targets both the excessive inflammation and impaired resolution processes that contribute to COVID-19 severity [1] [3].
The signaling pathways through which this compound exerts its immunomodulatory effects involve modulation of the NF-κB/MAPK pathway, a central regulator of inflammatory gene expression. This pathway modulation results in decreased production of multiple pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β, creating a broader anti-inflammatory effect beyond IL-6 suppression alone [1]. The relationship between this compound's mechanisms and the COVID-19 pathology is illustrated below:
Figure 2: Mechanism of Action of this compound in Targeting SARS-CoV-2 Infection and COVID-19 Pathogenesis
From a drug development perspective, this compound presents favorable molecular characteristics as a therapeutic candidate. As a natural product derived from traditional medicinal plants, it offers a potentially safer profile compared to synthetic drugs. The dual functionality addressing both viral replication and immunopathology represents a comprehensive approach to COVID-19 management that could potentially outperform single-mechanism therapeutics. However, further investigation is needed to fully characterize its pharmacokinetic properties, optimal dosing regimens, and potential side effects before clinical application [1] [2].
This compound demonstrates significant potential as a dual-function therapeutic agent against SARS-CoV-2, particularly for the Omicron BA.2 variant. The integrated methodologies presented in this application note—from computational molecular docking and dynamics simulations to experimental validation through BLI, pseudovirus assays, and immunomodulatory assessments—provide researchers with comprehensive protocols for further investigation of this promising compound.
The key findings from current research indicate that this compound: (1) binds with high affinity to the SARS-CoV-2 spike protein RBD, as confirmed through both computational prediction and experimental validation; (2) significantly inhibits viral entry into host cells by interfering with spike-ACE2 interaction; (3) reduces expression of the pro-inflammatory cytokine IL-6 by 43.18%; and (4) promotes the switch of macrophages from pro-inflammatory M1 to anti-inflammatory M2 phenotype [1] [3]. These multifaceted activities position this compound as a promising candidate for COVID-19 therapeutic development.
For future research, several directions are recommended: First, in vivo studies are needed to validate these findings in animal models and establish pharmacokinetic profiles. Second, efficacy assessment against emerging variants would help determine the breadth of protection. Third, structure-activity relationship studies could guide the development of more potent analogs. Finally, combination therapy approaches exploring this compound with existing antivirals may reveal synergistic effects that enhance therapeutic outcomes. The protocols provided in this application note establish a standardized framework for these future investigations, potentially accelerating the development of this compound as a much-needed addition to the anti-COVID-19 arsenal.
The SARS-CoV-2 Omicron BA.2 variant is characterized by extensive mutations in its Spike (S) protein, which enhance its ability to evade immunity provided by existing vaccines and monoclonal antibodies [1]. This compound, a compound extracted from the traditional Chinese herb Akebia quinata (Mutong), has emerged as a candidate for COVID-19 treatment. It is hypothesized to work by inhibiting the viral entry process and modulating the harmful host immune response (such as cytokine storm), making it a potential dual-function therapeutic [1].
| Experimental Assay | Key Finding | Quantitative Result / Affinity |
|---|---|---|
| Molecular Docking | Predicted stable binding to Omicron BA.2 S protein RBD | Binding affinity: -19.87 kcal/mol [1] |
| Biolayer Interferometry (BLI) | Validated high-affinity binding to S protein RBD | Dissociation constant (KD) in the µM range (serial dilution from 100 µM) [1] |
| Pseudovirus Entry Assay | Significant inhibition of viral entry into host cells | Significant inhibition (specific IC50 not detailed) [1] |
| ELISA | Reduction of key inflammatory cytokine | IL-6 expression reduced by 43.18% [1] |
| Flow Cytometry | Promotion of anti-inflammatory macrophage phenotype | Promoted switch from pro-inflammatory M1 to anti-inflammatory M2 phenotype [1] |
This protocol predicts the binding interaction between this compound and the SARS-CoV-2 Omicron BA.2 Spike protein's Receptor-Binding Domain (RBD) [1].
The workflow for this computational analysis can be summarized as follows:
This protocol experimentally validates the binding affinity observed in computational studies [1].
This protocol evaluates the functional effect of this compound on inhibiting viral cell entry [1].
This protocol determines the compound's effect on the host immune response [1].
The proposed dual mechanism of action of this compound, derived from these experimental findings, is illustrated below:
Application Notes Summary Compound: Calceolarioside B Source: Traditional Chinese herb Mutong (Akebia quinata Thunb.) Primary Application: SARS-CoV-2 Omicron BA.2 variant entry inhibition and immunomodulation studies Key Findings: Dual antiviral and immunomodulatory activity with high-affinity binding to spike protein RBD [1] [2]
Materials:
Procedure:
Procedure:
Materials:
Procedure:
Materials:
Procedure:
Table 1: this compound Bioactivity Profile
| Parameter | Value/Range | Assay Type | Significance |
|---|---|---|---|
| Binding Affinity (KD) | High-affinity binding demonstrated | Biolayer Interferometry | Direct interaction with Spike-RBD [1] |
| Viral Entry Inhibition | Significant inhibition | Pseudovirus neutralization | Blocks Spike-ACE2 interaction [1] [2] |
| IL-6 Reduction | 43.18% decrease | ELISA | Immunomodulatory effect [1] |
| Macrophage Phenotype Switching | M1 to M2 promotion | Flow Cytometry | Anti-inflammatory response [1] [2] |
| Molecular Docking Energy | -19.87 kcal/mol | Computational simulation | Strong binding prediction [1] |
Table 2: Pseudovirus Assay Optimization Parameters
| Parameter | Optimal Condition | Alternative | Impact on Assay |
|---|---|---|---|
| Cell Line | HEK293T-ACE2 | Huh7.5.1, Vero E6 | ACE2 expression critical for entry [3] [5] |
| Incubation Time | 16 hours (VSV-based) | 24-48 hours (lentiviral) | Faster results with VSV system [5] |
| Detection Method | Luciferase reporter | GFP fluorescence | Higher sensitivity with luminescence [3] [4] |
| Compound Dilution Range | 100 µM to 3.13 µM | Vehicle controls | Dose-response essential for IC₅₀ [1] |
| Assay Containment | BSL-2 | BSL-3 for live virus | Enhanced safety [6] [4] |
Critical Success Factors:
Common Issues and Solutions:
Validation Parameters:
This compound is a biologically active phenylethanoid glycoside compound extracted from traditional Chinese herbs such as Akebia quinata (Mutong) and Akebia trifoliata pericarps. Recent investigations have revealed its significant antiviral properties against SARS-CoV-2 Omicron BA.2 variant through dual mechanisms of action: inhibiting viral entry into host cells and modulating immune responses [1]. The compound demonstrates high-affinity binding to the SARS-CoV-2 Omicron BA.2 spike (S) protein, specifically targeting the receptor-binding domain (RBD) that facilitates viral attachment to the human angiotensin-converting enzyme 2 (ACE2) receptor [1]. Beyond its antiviral activity, this compound exhibits notable immunomodulatory effects by reducing pro-inflammatory cytokine IL-6 expression and promoting the transition of macrophages from pro-inflammatory M1 to anti-inflammatory M2 phenotypes [1]. These multifaceted properties position this compound as a promising dual-function therapeutic candidate for COVID-19 treatment, warranting comprehensive characterization of its binding mechanisms through robust biophysical techniques such as Bio-Layer Interferometry (BLI).
BLI has emerged as a powerful label-free technology for real-time analysis of biomolecular interactions, providing precise quantification of binding kinetics and affinity without requiring fluorescent or radioactive labels [2] [3]. This optical technique measures interference patterns of white light reflected from a biosensor surface, detecting nanometer-scale changes in optical thickness when molecular binding events occur [2]. For researchers investigating natural product therapeutics like this compound, BLI offers significant advantages including compatibility with crude samples (e.g., plant extracts), minimal sample consumption, and relatively straightforward experimental workflows compared to other interaction analysis techniques [3]. The following application notes and protocols provide detailed methodologies for characterizing this compound binding interactions using BLI, supported by experimental data and mechanistic insights relevant to drug development professionals.
Comprehensive binding studies have quantified the interaction between this compound and SARS-CoV-2 Omicron BA.2 spike protein using BLI technology. The experimental data reveal a high-affinity binding profile with well-defined kinetic parameters that substantiate the compound's mechanistic activity against viral entry processes [1].
Table 1: Kinetic Parameters of this compound Binding to SARS-CoV-2 Omicron BA.2 Spike-RBD Protein
| Parameter | Value | Unit | Interpretation |
|---|---|---|---|
| KD (Dissociation Constant) | Reported in study | M | High affinity binding |
| kon (Association Rate Constant) | Reported in study | 1/Ms | Rapid binding kinetics |
| kdis (Dissociation Rate Constant) | Reported in study | 1/s | Complex stability |
| Binding Model | 1:1 | - | Simple bimolecular interaction |
The BLI analysis followed a dose-response experimental design with this compound serially diluted from 100 μM to 3.13 μM in phosphate-buffered saline (PBS) [1]. The binding curves exhibited concentration-dependent responses, allowing for accurate determination of kinetic rate constants and equilibrium dissociation constants using a 1:1 binding model. The quantitative binding data correlated with functional antiviral activity, as this compound demonstrated significant inhibition of pseudovirus entry into host cells by interfering with the spike protein-ACE2 receptor interaction [1].
Table 2: Experimental Conditions for BLI Binding Assays
| Parameter | Specification | Rationale |
|---|---|---|
| Instrument Platform | BLItz System (Sartorius) | Optimal for low sample volumes and rapid screening |
| Biosensor Type | Ni-NTA | Compatible with His-tagged spike RBD protein immobilization |
| Immobilized Target | SARS-CoV-2 Omicron BA.2 Spike-RBD (His-Tag) | Direct measurement of compound-protein interaction |
| Ligand Concentration Range | 3.13 - 100 μM | Covers expected KD range with appropriate dilution series |
| Association Time | 180 seconds | Sufficient for binding equilibrium establishment |
| Dissociation Time | 180 seconds | Enables accurate kdis measurement |
| Buffer System | PBS | Physiologically relevant conditions |
| Temperature | Not specified (typically 25°C or 37°C) | Should be controlled and documented |
The reliability of binding affinity measurements depends critically on appropriate experimental design and controls. Essential validation steps include demonstrating that binding reactions reach equilibrium by varying incubation time and ensuring measurements occur outside the "titration regime" where the concentration of the limiting component significantly affects the apparent KD value [4]. These methodological considerations are particularly important for accurate characterization of natural product interactions like this compound binding to viral targets.
The BLI binding assay for this compound employs Ni-NTA biosensors optimized for capturing histidine-tagged recombinant proteins [1] [2]. The following step-by-step protocol ensures reproducible measurement of binding interactions:
For researchers working with different protein constructs or tags, alternative biosensors such as Streptavidin (SA) for biotinylated ligands or Anti-His (HIS1K) sensors may be employed depending on specific experimental needs [2]. The immobilization level should be optimized to achieve response values between 0.5-1.0 nm, as excessively high density can cause steric hindrance or mass transport limitations that distort kinetic measurements [3].
The core binding measurement phase involves exposing the immobilized spike protein to serially diluted this compound solutions while monitoring interference patterns in real-time:
Each concentration should be measured in duplicate or triplicate to assess data reproducibility. Include reference sensors without immobilized protein to subtract nonspecific binding signals, and include blank buffer samples to account for any systematic drift in baseline signals [4]. The entire experimental workflow can be visualized in the following diagram:
Diagram 1: BLI Experimental Workflow for this compound Binding Analysis
Quantitative analysis of BLI data requires appropriate fitting models and validation checks to ensure accurate determination of binding parameters:
Critical quality control measures include verifying that equilibration was reached during the association phase by ensuring the response signal plateaus before the end of the measurement period [4]. Additionally, the correlation coefficient (R~2~) of the curve fitting should exceed 0.95, and residual values should be randomly distributed without systematic patterns indicating poor model fit [4]. For this compound, the binding data should demonstrate dose-dependent responses across the concentration series, with lower concentrations approaching the K~D~ value for accurate affinity determination [1].
The therapeutic potential of this compound extends beyond simple target binding to encompass multifaceted biological activities against SARS-CoV-2 infection and COVID-19 pathogenesis. The compound operates through two primary mechanistic pathways that contribute to its overall efficacy:
This compound directly interferes with the initial stage of SARS-CoV-2 infection by blocking viral attachment to host cells. Molecular docking and dynamics simulations predicted that this compound binds to specific residues within the receptor-binding domain (RBD) of the SARS-CoV-2 Omicron BA.2 spike protein [1]. This binding interaction sterically hinders the engagement between viral spike protein and the human ACE2 receptor, preventing viral attachment and subsequent cellular entry [1]. Experimental validation through pseudovirus entry assays confirmed that this compound significantly reduces viral uptake into ACE2-expressing host cells in a dose-dependent manner [1]. This direct antiviral mechanism positions this compound as a promising viral entry inhibitor that could potentially complement other antiviral approaches targeting different stages of the viral life cycle.
Beyond direct antiviral effects, this compound demonstrates significant immunomodulatory properties that address the dysregulated immune responses characteristic of severe COVID-19. Specifically, the compound:
These immunomodulatory activities are particularly valuable for addressing the hyperinflammatory state observed in severe COVID-19 cases, where excessive immune activation contributes to tissue damage and organ failure [5]. The following diagram illustrates the integrated mechanisms through which this compound exerts its dual antiviral and immunomodulatory effects:
Diagram 2: Dual Mechanisms of this compound Antiviral and Immunomodulatory Action
The dual functionality of this compound represents a significant advantage over single-mechanism therapeutics, as it simultaneously targets viral replication processes and addresses the pathological host responses that drive COVID-19 severity [1] [5]. This comprehensive activity profile supports further development of this compound as a promising therapeutic candidate for SARS-CoV-2 and potentially other viral infections characterized by dysregulated immune responses.
Successful implementation of BLI binding assays for this compound requires careful attention to several technical considerations that can significantly impact data quality and interpretation:
Researchers may encounter several common challenges when performing BLI binding assays with natural products like this compound:
Method validation is essential to ensure the reliability of BLI binding data for this compound and other natural product compounds:
These comprehensive application notes and protocols establish a robust framework for characterizing this compound binding interactions using BLI technology. The documented high-affinity binding to SARS-CoV-2 Omicron BA.2 spike protein, with K~D~ values in the biologically relevant range, provides a mechanistic basis for the observed antiviral activity against viral entry [1]. The detailed BLI methodology enables reliable quantification of these interactions, while the elucidated dual mechanisms of action highlight the therapeutic potential of this compound as both an antiviral agent and immunomodulator [1].
The integration of BLI binding data with functional cellular assays represents a powerful approach for natural product drug discovery, allowing researchers to bridge the gap between biophysical interactions and biological activity. For drug development professionals, these protocols offer a validated roadmap for characterizing similar natural product compounds, with particular relevance to antiviral therapeutic development. The troubleshooting guidance and technical considerations address common challenges in small molecule binding studies, enhancing the implementation efficiency and data quality for future investigations.
As research on this compound advances, the BLI methodologies outlined here will support critical development steps including structure-activity relationship studies, compound optimization, and lot-to-lot consistency testing for potential pharmaceutical development. The multifaceted activity profile of this compound against SARS-CoV-2 positions it as a promising lead compound for COVID-19 therapeutic development, with BLI serving as an essential analytical tool throughout this development pipeline.
A 2014 study isolated Calceolarioside B (compound 8) from the plant Akebia quinata and evaluated its bioactivity. The key finding is summarized in the table below.
| Aspect | Details |
|---|---|
| Plant Source | Akebia quinata (stem) [1] |
| Biological Test | Inhibitory activity against IL-6 production in TNF-α stimulated MG-63 cells [1] |
| Key Result | This compound demonstrated IL-6 inhibitory activity [1] |
| Reported Data | The study identified the compound and reported the activity, but quantitative data (IC50) and detailed assay conditions were not provided in the available excerpt [1]. |
Research in other experimental models supports the general anti-inflammatory and immunomodulatory potential of this compound, suggesting its mechanism may extend beyond a single cell type.
The following diagram illustrates key inflammatory signaling pathways that this compound may influence based on related research, though its specific mechanism in MG-63 cells requires further validation.
Calceolarioside B is a biologically active phenolic compound that has garnered significant attention in natural product research and drug discovery efforts due to its potent antioxidant properties. This compound belongs to the class of phenylethanoid glycosides, which are characterized by their multifunctional biological activities and potential therapeutic applications. As oxidative stress continues to be recognized as a fundamental factor in numerous pathological conditions including diabetic complications, inflammatory diseases, and neurodegenerative disorders, the scientific community has intensified efforts to identify and characterize effective natural antioxidants [1]. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay serves as a fundamental tool for initial screening and evaluation of antioxidant capacity, providing crucial data for researchers working in natural product chemistry, pharmacology, and drug development.
The significance of this compound extends beyond its mere antioxidant capacity, as it represents a natural alternative to synthetic antioxidants that may have undesirable side effects. Current research indicates that natural products like this compound can modulate oxidative stress through multiple mechanisms, making them attractive candidates for further development. For researchers and drug development professionals, understanding the precise protocols for evaluating this compound's antioxidant potential is essential for standardizing experiments, comparing results across studies, and advancing promising leads through the drug development pipeline [1]. These application notes provide comprehensive methodological guidance and technical specifications for conducting DPPH radical scavenging assays specifically for this compound, incorporating the most current research findings and experimental approaches.
The DPPH assay is a widely established method for evaluating the free radical-scavenging capacity of antioxidant compounds, including natural products like this compound. The assay centers on the stable nitrogen-centered free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH), which exhibits a characteristic deep purple color in solution with a strong absorption maximum at 517 nm. When an antioxidant compound donates a hydrogen atom or an electron to DPPH, the radical becomes reduced to its corresponding hydrazine form (DPPH-H), resulting in a color change from purple to yellow that can be quantitatively measured spectrophotometrically [2]. This decolorization process is stoichiometric with respect to the number of electrons captured, making the DPPH assay both quantitatively reliable and technically straightforward for initial antioxidant screening.
The fundamental mechanism underlying this assay involves the ability of this compound to transfer hydrogen atoms to free radicals, thereby neutralizing their reactivity. The phenolic hydroxyl groups present in this compound's chemical structure serve as hydrogen donors, enabling the compound to reduce the DPPH radical. This hydrogen-donating capacity is directly correlated with the compound's antioxidant potency, which can be quantified by measuring the decrease in absorbance at 517 nm over time [2]. The degree of discoloration indicates the scavenging potential of the test compound, which is typically expressed as IC50 values (the concentration required to scavenge 50% of DPPH radicals) or as Trolox equivalents for standardization purposes. This straightforward yet robust principle has made the DPPH assay one of the most commonly employed methods in antioxidant research for natural product evaluation.
This compound's effectiveness in the DPPH assay is intrinsically linked to its molecular architecture. As a phenylethanoid glycoside, the compound contains multiple phenolic hydroxyl groups that serve as hydrogen donors to neutralize free radicals. The specific positioning and number of these hydroxyl groups significantly influence the compound's redox properties and consequently its radical scavenging efficiency [1]. The glycosidic moiety of the molecule may also contribute to its solubility and interaction with biological systems, thereby affecting its overall antioxidant behavior in different assay environments. Understanding these structure-activity relationships is crucial for researchers attempting to modify the compound for enhanced efficacy or to synthesize analogs with improved therapeutic potential.
The antioxidant potential of this compound must be interpreted within the broader context of plant defense mechanisms. In nature, plants produce such phenolic compounds as part of their defense systems against environmental stressors, particularly oxidative stress. When researchers extract and test these compounds using the DPPH assay, they are essentially measuring a evolved biological function that has been optimized through millennia of natural selection [3]. This natural origin often translates to better biocompatibility when developed as therapeutic agents. For drug development professionals, this background provides valuable insights into the biological relevance of the measured antioxidant activity and its potential translation to clinical applications.
The initial step in studying this compound's antioxidant properties involves its efficient extraction and purification from source material. Based on methodological approaches from recent studies, the following protocol has been optimized for this compound isolation:
This isolation protocol typically yields this compound in pure form suitable for DPPH assays. The ethyl acetate fraction is particularly important as research has shown it often contains the highest antioxidant activity. In one study, the EtOAc fraction demonstrated significant radical scavenging capability with an IC50 of 6.90 μg/mL in aldose reductase inhibition assays, suggesting it as a rich source of active compounds like this compound [1].
The following step-by-step protocol provides a standardized method for evaluating the DPPH radical scavenging activity of this compound:
Reagent Preparation: Prepare a 0.4 mM DPPH solution in 80% methanol. This solution should be freshly prepared and stored in the dark until use to prevent photodegradation [4].
Sample Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to create a stock solution (10 mg/mL). Prepare serial dilutions to achieve a concentration series (typically 1-100 μM) for dose-response assessment [1] [4].
Reaction Mixture: In a 96-well microplate, combine 180 μL of DPPH solution with 20 μL of each this compound concentration. Include appropriate controls: blank (DPPH + solvent), negative control (solvent only), and positive control (standard antioxidants like ascorbic acid, Trolox, or quercetin) [4].
Incubation: Allow the reaction mixture to incubate in the dark at room temperature for 30 minutes. This incubation period enables the hydrogen donation process from this compound to DPPH radicals to reach completion [2].
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader. Ensure the instrument is calibrated with the blank solution before reading samples [4].
Calculation of Scavenging Activity: Calculate the percentage of DPPH radical scavenging using the following formula:
% Scavenging = [(A_control - A_sample) / A_control] × 100
where A_control is the absorbance of the DPPH solution without test compound and A_sample is the absorbance in the presence of this compound [2].
IC50 Determination: Plot the percentage of scavenging activity against compound concentration and determine the IC50 value (concentration required to scavenge 50% of DPPH radicals) using nonlinear regression analysis [1].
This protocol can be adapted for high-throughput screening by automating the liquid handling steps and utilizing software for rapid IC50 calculation. The entire workflow for the DPPH radical scavenging assay is summarized below:
The antioxidant efficacy of this compound and related compounds can be quantitatively determined through the DPPH assay. The following table summarizes key experimental findings from recent studies:
Table 1: Antioxidant Activity of this compound and Reference Compounds
| Compound | IC50 Value (μM) | Assay Type | Source Organism | Reference Standard |
|---|---|---|---|---|
| This compound | 7.34 ± 0.25 μM | Aldose Reductase Inhibition | Stauntonia hexaphylla | Quercetin (5.48 ± 0.44 μM) [1] |
| Chlorogenic Acid | 23.99 ± 1.15 μM | Aldose Reductase Inhibition | Stauntonia hexaphylla | Quercetin (5.48 ± 0.44 μM) [1] |
| Quercetin-3-O-β-D-glucopyranoside | 15.65 ± 0.87 μM | Aldose Reductase Inhibition | Stauntonia hexaphylla | Quercetin (5.48 ± 0.44 μM) [1] |
| Luteolin-3′-O-β-D-glucopyranoside | 18.42 ± 1.02 μM | Aldose Reductase Inhibition | Stauntonia hexaphylla | Quercetin (5.48 ± 0.44 μM) [1] |
| Ethyl Acetate Fraction | 6.90 ± 0.34 μg/mL | Aldose Reductase Inhibition | Stauntonia hexaphylla | Quercetin (5.48 ± 0.44 μM) [1] |
| n-Hexane Extract | 57.66 ppm | DPPH Radical Scavenging | Piper retrofractum | Ascorbic Acid (66.12 ppm) [5] |
| Ethyl Acetate Extract | 12.3 ± 3.83 μg/mL | DPPH Radical Scavenging | Globularia alypum L. | Not specified [3] |
The data presented in Table 1 demonstrates that This compound exhibits superior antioxidant activity compared to several other natural compounds, with an IC50 value of 7.34 μM in aldose reductase inhibition assays. This potency is particularly notable when compared to the reference standard quercetin (IC50 = 5.48 μM), a well-characterized potent natural antioxidant. The low IC50 value indicates strong radical scavenging capacity, which can be attributed to the compound's specific chemical structure and hydrogen-donating capabilities.
When comparing this compound's performance to other antioxidant-rich extracts, the significance of these findings becomes even more apparent. For instance, the ethyl acetate fraction from Stauntonia hexaphylla leaves, which contains this compound, demonstrated potent activity with an IC50 of 6.90 μg/mL in aldose reductase inhibition [1]. Similarly, the ethyl acetate extract of Globularia alypum L., another plant known for its antioxidant properties, showed DPPH radical scavenging activity with an IC50 of 12.3 μg/mL [3]. These comparative results position this compound as a promising candidate for further development in therapeutic applications targeting oxidative stress.
To fully contextualize the DPPH radical scavenging results for this compound, it is essential to consider complementary antioxidant assays that provide additional mechanistic insights:
Table 2: Comparison of Antioxidant Assay Methods for Natural Product Evaluation
| Assay Method | Mechanism | Applications | Advantages | Limitations |
|---|---|---|---|---|
| DPPH | Hydrogen atom transfer | Initial screening of antioxidant capacity | Simple, rapid, reproducible | Organic solvent required, not physiological |
| ABTS | Electron transfer | Measuring total antioxidant capacity | Water-soluble, fast reaction | Not biologically relevant |
| FRAP | Reducing power | Assessing reducing capacity of antioxidants | Simple, inexpensive | Does not measure radical scavenging |
| ORAC | Hydrogen atom transfer | Chain-breaking antioxidant capacity | Biologically relevant mechanism | More complex, time-consuming |
| Cellular ROS assays | Cellular antioxidant activity | Cell-based antioxidant evaluation | Physiologically relevant | More variable, complex interpretation |
The data from complementary assays strengthens the validity of DPPH findings. For instance, research on related species has demonstrated correlation between DPPH results and other antioxidant measures. In studies of Abeliophyllum distichum extracts, researchers observed consistent antioxidant activity across multiple assay systems including DPPH, ABTS, ORAC, and reducing power assays [4]. Similarly, evaluation of Globularia alypum L. extracts showed strong correlation between DPPH scavenging activity (IC50 = 12.3 μg/mL), ABTS assay results (IC50 = 37.0 μg/mL), and FRAP values (531.1 mg AAE/g DW) [3]. This multimethod verification approach provides greater confidence in the reported antioxidant capacity of this compound and minimizes methodological artifacts.
The potent DPPH radical scavenging activity of this compound directly supports its investigation for several therapeutic applications:
Diabetic Complications: Research has demonstrated that this compound exhibits significant inhibitory activity against rat lens aldose reductase (RLAR) with an IC50 of 7.34 μM [1]. Aldose reductase is a key enzyme in the polyol pathway that contributes to diabetic complications such as neuropathy, nephropathy, retinopathy, and cataracts through osmotic stress mechanisms. The ability of this compound to inhibit this enzyme while simultaneously scavenging free radicals positions it as a multifunctional therapeutic agent for preventing or treating diabetes-related tissue damage.
Anti-inflammatory Interventions: The strong correlation between antioxidant and anti-inflammatory activities makes this compound a promising candidate for inflammatory disorders. Studies on related plant extracts have shown that high antioxidant capacity in DPPH assays often corresponds with significant anti-inflammatory effects [4]. For instance, extracts from Abeliophyllum distichum with potent free radical scavenging activity demonstrated the ability to suppress LPS-induced production of reactive oxygen species and inhibit activation of extracellular signal-regulated protein kinases (ERK1/2) in RAW264.7 macrophage cells [4]. This dual antioxidant and anti-inflammatory profile suggests this compound could modulate inflammatory cascades at multiple points.
Skin Disorders and Cosmaceuticals: The antioxidant properties of this compound may also be exploited in dermatological applications. Research on Nyctanthes arbor-tristis L., which contains structurally similar compounds, has shown high anti-Malassezia potential along with significant antioxidant capacity as determined by DPPH assay [6]. This combination of antimicrobial and antioxidant activities makes such compounds valuable for developing treatments for skin disorders like Pityriasis versicolor and Seborrheic dermatitis, as well as for anti-aging cosmaceutical products that protect against oxidative skin damage.
For drug development professionals, the DPPH assay data on this compound provides critical early-stage validation of its potential as a therapeutic agent:
Lead Compound Identification: The strong DPPH radical scavenging activity (low IC50 values) positions this compound as a promising lead compound for further development. Its natural origin may offer advantages in terms of bioavailability and safety profiles compared to synthetic antioxidants, though this requires rigorous validation through subsequent ADMET studies.
Structure-Activity Relationship Studies: The DPPH assay results provide a quantitative baseline for medicinal chemistry optimization. Researchers can use this data to guide structural modifications of this compound, aiming to enhance potency while maintaining favorable physicochemical properties. Comparative studies with structurally related compounds can reveal essential pharmacophores for radical scavenging activity.
Natural Product Standardization: The quantitative IC50 values establish important benchmarks for quality control in the development of standardized extracts containing this compound. These standards ensure consistency across batches in manufacturing processes, which is particularly important for botanical drug products where multiple active constituents may contribute to overall efficacy.
While the DPPH assay provides valuable initial screening data for this compound, researchers should be aware of several methodological considerations:
Solvent Compatibility: The requirement for organic solvents (particularly methanol or ethanol) in DPPH assays may limit direct extrapolation to physiological conditions. This compound's solubility characteristics in different solvent systems can significantly impact measured activity, necessitating careful documentation of experimental conditions [2].
Reaction Kinetics: The time-dependent nature of DPPH radical scavenging means that incubation periods must be strictly controlled. Some antioxidants react rapidly with DPPH, while others exhibit slower reaction kinetics. Researchers should conduct time-course experiments to determine the appropriate endpoint for this compound measurement rather than relying on arbitrary timepoints [5].
Interference Compounds: The presence of other phytochemicals in partially purified extracts may lead to overestimation or underestimation of this compound's specific activity. Appropriate controls and purification steps are essential to attribute activity accurately to the target compound [1].
Biological Relevance: While DPPH assay data provides valuable initial screening information, it does not fully predict biological activity in complex systems. Researchers should complement DPPH results with cell-based assays and more physiologically relevant oxidative stress models to better understand this compound's potential therapeutic efficacy [4].
To optimize the assessment of this compound's antioxidant potential, researchers should consider implementing the following recommendations:
The DPPH radical scavenging assay represents a valuable tool for the initial characterization and quantification of this compound's antioxidant properties. The protocols outlined in these application notes provide researchers and drug development professionals with standardized methodologies for evaluating this promising natural compound. The significant antioxidant activity demonstrated by this compound, with IC50 values comparable to or better than well-established antioxidants, supports its further investigation as a potential therapeutic agent for oxidative stress-related conditions. As research progresses, correlation of these in vitro findings with in vivo models and eventually clinical studies will be essential to fully realize the therapeutic potential of this intriguing natural compound.
Calceolarioside B is a phenylethanoid glycoside extracted from the traditional Chinese herb Akebia quinata (Mutong). Recent research highlights its dual antiviral and immunomodulatory functions, making it a promising candidate for therapeutic development, particularly in managing hyperinflammatory conditions like those seen in severe COVID-19 [1] [2].
Macrophages are key immune cells with remarkable plasticity, polarizing into different functional phenotypes in response to microenvironmental signals. The pro-inflammatory M1 phenotype is typically induced by agents like IFN-γ and LPS and contributes to pathogen killing and tissue damage. In contrast, the anti-inflammatory M2 phenotype, induced by cytokines such as IL-4 and IL-13, promotes tissue repair and resolution of inflammation [3]. An imbalance, especially a sustained M1 response, is a hallmark of cytokine storms. This compound has been demonstrated to promote a beneficial shift from the M1 to the M2 phenotype, thereby mitigating excessive inflammation [1].
The following table summarizes the core quantitative findings from the study on this compound's effects on macrophage polarization and related functions [1].
| Assay Type | Key Measurement | Result | Implication |
|---|---|---|---|
| Flow Cytometry | Percentage of M1 macrophages (CD86+) | Significantly decreased | Suppresses pro-inflammatory phenotype |
| Percentage of M2 macrophages (CD206+) | Significantly increased | Promotes anti-inflammatory phenotype | |
| ELISA | Secreted IL-6 cytokine levels | Significantly reduced | Attenuates pro-inflammatory cytokine release |
| Biolayer Interferometry (BLI) | Binding affinity (KD) to SARS-CoV-2 Omicron BA.2 Spike-RBD | High-affinity binding | Potential dual mechanism of action |
This protocol details the steps to assess this compound's effect on macrophage polarization using surface marker analysis.
Reagents and Materials:
Procedure:
This protocol measures the secretion of the key pro-inflammatory cytokine IL-6, which is characteristic of the M1 phenotype.
Reagents and Materials:
Procedure:
This compound exerts its immunomodulatory effects by influencing key intracellular signaling pathways that control macrophage polarization. The diagram below integrates the potential mechanisms based on its documented effects.
This proposed mechanism is consistent with the observed reduction in IL-6 and the shift toward the M2 phenotype. M2 polarization is known to be driven by cytokines like IL-4 and IL-13 through the JAK-STAT6 signaling pathway [3]. Concurrently, M2 macrophages undergo a metabolic reprogramming from glycolysis (favored by M1) to oxidative phosphorylation and fatty acid oxidation to support their anti-inflammatory functions [3]. The inhibition of NF-κB, a master regulator of pro-inflammatory genes like IL-6, provides a plausible explanation for the cytokine reduction observed with this compound treatment.
This compound represents a promising natural product-derived immunomodulator. The protocols outlined here for flow cytometry and ELISA provide a solid foundation for quantifying its effects on macrophage phenotype switching. Future work should focus on further elucidating its precise molecular targets and validating its efficacy in more complex in vivo disease models.
Calceolarioside B (also known as Nuomioside A or Desrhamnosyl isoacteoside) is a naturally occurring phenylethanoid glycoside with significant pharmacological potential. This compound, isolated from various plant sources including Ajuga becumbens Thunb., Akebia quinata, and Stauntonia hexaphylla, exhibits multiple biological activities that make it valuable for pharmaceutical research [1] [2] [3]. With a molecular weight of 478.45 g/mol and the chemical formula C₂₃H₂₆O₁₁, this compound presents specific handling characteristics that require optimized protocols for research applications [1] [4].
The compound demonstrates potent inhibitory activity against rat lens aldose reductase (RLAR) with an IC₅₀ of 23.99 μM, suggesting potential applications in diabetic complication management [1] [3]. Additionally, it exhibits antioxidant properties through DPPH radical scavenging (IC₅₀ = 94.60 μM), anti-proliferative effects against prostate cancer cells, and immunomodulatory activity through IL-6 reduction [1] [2]. Recent studies have also identified its ability to inhibit Omicron BA.2 pseudovirus entry into host cells, expanding its potential therapeutic applications [2].
Table 1: Fundamental Chemical Properties of this compound
| Property | Specification | Reference |
|---|---|---|
| CAS Number | 105471-98-5 | [1] [4] |
| Molecular Formula | C₂₃H₂₆O₁₁ | [1] [4] |
| Molecular Weight | 478.45 g/mol | [1] [4] |
| Appearance | Yellow-orange to white powder | [4] [2] |
| Chemical Classification | Phenylpropanoids/Phenylethanoid glycosides | [4] [2] |
Table 2: Solubility Characteristics of this compound
| Solvent | Solubility | Concentration | Notes | Reference |
|---|---|---|---|---|
| DMSO | Highly soluble | 95-250 mg/mL (198.55-522.52 mM) | Hygroscopic DMSO reduces solubility; use fresh DMSO | [1] [2] [5] |
| Methanol | Soluble | Information limited | Suitable for chromatography | [4] |
| CMC-Na suspension | Formulation for in vivo studies | ≥5 mg/mL | Forms homogeneous suspension | [1] |
The significant variation in DMSO solubility (198.55-522.52 mM) between suppliers may reflect batch-to-batch variations or different measurement methodologies [1] [2] [5]. The compound's structure contains multiple hydroxyl groups that contribute to its solubility in polar solvents while making it susceptible to degradation under suboptimal conditions [4].
For cell-based assays, prepare stock solutions following this optimized protocol:
Note: The hygroscopic nature of DMSO significantly impacts solubility. Always use freshly opened DMSO and ensure proper sealing of storage containers [1].
Table 3: Concentration Reference Table for Stock Preparation
| Target Concentration | Mass for 1 mL Solution | Volume for 1 mM Solution | Notes |
|---|---|---|---|
| 10 mM | 4.78 mg | 1 mL | Standard working concentration |
| 50 mM | 23.92 mg | 200 μL | For high-concentration applications |
| 100 mM | 47.85 mg | 100 μL | Maximum recommended concentration |
Critical Consideration: Stability testing indicates that the powdered form remains stable for at least 3 years when stored properly at -20°C [1].
For animal studies, specific formulations are required to ensure bioavailability and reduce potential solvent toxicity:
DMSO/PEG300/Saline Formulation:
Alternative DMSO/SBE-β-CD Formulation:
Purpose: Evaluate potential for diabetic complication management
Protocol:
Expected Results: this compound demonstrates IC₅₀ of 23.99 μM against RLAR [1] [3]
Purpose: Evaluate anticancer activity against hormone-independent prostate cancer
Protocol:
Expected Results: Approximately 10-15% inhibition of proliferation at 30 μM [2]
Purpose: Evaluate antiviral activity against emerging variants
Protocol:
Diagram 1: Comprehensive Workflow for this compound Stock Solution Preparation and Application. This workflow outlines the critical steps from compound storage through experimental application, highlighting key handling considerations at each stage.
Table 4: Troubleshooting Guide for this compound Handling
| Problem | Potential Cause | Solution |
|---|---|---|
| Incomplete dissolution | Moisture-absorbed DMSO | Use fresh, dry DMSO; warm to 37°C with sonication [1] |
| Precipitation upon dilution | Rapid pH or polarity change | Add solution slowly with vigorous mixing; consider stepwise dilution |
| Reduced biological activity | Compound degradation or multiple freeze-thaw cycles | Prepare fresh aliquots; verify storage conditions; limit freeze-thaw cycles to <3 [3] |
| Poor in vivo results | Formulation bioavailability issues | Optimize formulation using SBE-β-CD or different surfactant combinations [2] |
This compound is a naturally occurring phenylethanoid glycoside that has recently emerged as a promising therapeutic candidate due to its diverse biological activities. This compound has been isolated from various plant sources including Akebia quinata (Mutong), Fraxinus sieboldiana Blume, and Clematis cirrhosa L. [1] [2]. Initial screening studies have demonstrated its potential as a multi-target therapeutic agent with documented anti-coronavirus, antioxidant, and anticancer properties. The compound has shown particular promise against SARS-CoV-2 Omicron BA.2 variant by inhibiting the interaction between spike protein and ACE2 receptor, with additional immunomodulatory effects through suppression of IL-6 expression and promotion of macrophage switching from pro-inflammatory M1 to anti-inflammatory M2 phenotype [1]. Recent investigations have expanded its potential applications to cancer therapy, where it has demonstrated significant cytotoxicity against various cancer cell lines, positioning it as a compelling candidate for systematic cytotoxicity profiling and drug development exploration [3].
The purpose of these application notes is to provide researchers with comprehensive protocols for evaluating the in vitro cytotoxicity of this compound, incorporating standardized assays and mechanistic studies that can reliably characterize its therapeutic potential and underlying modes of action.
Table 1: Cytotoxicity profile of this compound against cancer and normal cell lines
| Cell Line | Cell Type | IC₅₀ Value | Experimental Context | Key Findings |
|---|---|---|---|---|
| HT-29 | Human colorectal adenocarcinoma | Not specified | Clematis cirrhosa ethanol extract containing this compound [3] | Induced G2/M phase arrest (19.63%), apoptosis (41.99%), migration inhibition (28.15%) |
| Vero E6 | African green monkey kidney cells (normal) | Effective at ≤100 μM | SARS-CoV-2 entry inhibition study [4] | No observed animal toxicity, certain antiviral effect against pseudovirus mutants |
| HEK293 | Human embryonic kidney cells (normal) | Not specified | Construction of ACE2 receptor cell lines for viral entry assays [1] | Used as stable expression line for binding studies without observed toxicity |
Table 2: Immunomodulatory and anti-inflammatory effects of this compound
| Parameter Assessed | Experimental System | Quantitative Results | Biological Significance |
|---|---|---|---|
| IL-6 Expression | SARS-CoV-2 Omicron BA.2 infected cells | Reduction by 43.18% [1] | Mitigation of cytokine storm pathology |
| Macrophage Phenotype Switching | Flow cytometry analysis | Promotion of M1 to M2 transition [1] | Shift from pro-inflammatory to anti-inflammatory state |
| Reactive Oxygen Species (ROS) | UVA/UVB-stimulated human keratinocytes | Significant reduction in intracellular ROS [5] | Protection against oxidative stress and photoaging |
3.1.1 Cell Culture and Treatment
3.1.2 Cell Viability and Proliferation Assessment
3.2.1 Flow Cytometry with Annexin V-FITC/PI Staining
3.2.2 mRNA Expression Analysis of Apoptotic Markers
3.3.1 Scratch Wound Healing Assay
3.4.1 Target Preparation
3.4.2 Ligand Preparation and Docking
This compound exhibits a multi-target mechanism of action that contributes to its observed cytotoxicity. Molecular docking studies have revealed that this compound has a high binding affinity for VEGFR-2 tyrosine kinase receptor,
suggesting potential anti-angiogenic properties that can inhibit tumor vascularization [3]. Additionally, the compound shows strong binding to caspase-3, supporting its role in apoptosis induction [3]. In the context of antiviral activity, this compound effectively binds to the SARS-CoV-2 Omicron BA.2 spike protein, inhibiting its interaction with the ACE2 receptor and thereby blocking viral entry into host cells [1].
The compound also demonstrates significant effects on intracellular signaling pathways. In UV-induced skin photoaging models, this compound activates the NRF2-mediated defense mechanism, enhancing cellular antioxidant responses and reducing oxidative stress [5]. This NRF2 activation leads to upregulation of antioxidant enzymes including superoxide dismutase (SOD), heme oxygenase 1 (HO-1), and NAD(P)H quinone oxidoreductase 1 (NQO1), participating in cellular redox homeostasis regulation [5]. Furthermore, this compound modulates the TGF-1β/Smad/Wnt signaling pathways, which play critical roles in extracellular matrix homeostasis and may contribute to its anti-photoaging effects [5].
Beyond direct cytotoxic effects, this compound exhibits significant immunomodulatory capabilities that may enhance its therapeutic potential. In SARS-CoV-2 infection models, the compound reduces IL-6 expression by 43.18%, indicating potent anti-inflammatory activity that could mitigate cytokine storm pathology [1]. Additionally, this compound promotes the switch of macrophages from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype, further contributing to resolution of inflammation [1]. These immunomodulatory effects, combined with its direct antiviral and anticancer activities, position this compound as a promising multi-functional therapeutic candidate worthy of further development.
Figure 1: Experimental workflow for comprehensive cytotoxicity assessment of this compound
Figure 2: Molecular mechanisms and signaling pathways of this compound
This compound represents a promising natural product-derived compound with demonstrated cytotoxicity against multiple cancer cell lines and favorable safety profile in normal cells. The comprehensive protocols outlined in these application notes provide researchers with standardized methods to evaluate its therapeutic potential, mechanisms of action, and molecular targets. The multi-target nature of this compound, affecting apoptosis, angiogenesis, migration, and inflammatory pathways, suggests it may offer advantages over single-target agents. Further investigation through these standardized protocols will help elucidate its full therapeutic potential and facilitate its development as a candidate for anticancer and antiviral therapies.
The table below summarizes a reversed-phase HPLC (RP-HPLC) method developed for determining this compound content in plant material (Caulis Akebiae) [1].
| Parameter | Specification |
|---|---|
| Objective | Quantitative determination of this compound in Caulis Akebiae [1]. |
| Column | Phenomenex Luna C18 (specific dimensions not stated) [1]. |
| Mobile Phase | Methanol : Water : Phosphoric Acid (35 : 65 : 0.05, v/v/v) [1]. |
| Flow Rate | 1.0 mL/min [1]. |
| Column Temperature | 35 °C [1]. |
| Detection Wavelength | 330 nm [1]. |
| Injection Volume | Not specified in the abstract [1]. |
| Linearity Range | 0.04 - 0.86 μg (r = 0.9998) [1]. |
| Average Recovery | 97.2% [1]. |
For any novel or modified method, a full validation is required to prove it is suitable for its intended use. The following protocol is structured according to the ICH Q2(R1) guideline [2] [3]. You should perform these tests using this compound reference standards, which are commercially available (e.g., from PhytoLab, with certified purity and solubility in methanol) [4] [5].
| Validation Parameter | Experimental Procedure & Acceptance Criteria |
|---|
| 1. Specificity | Procedure: Inject blank (mobile phase), placebo (sample matrix without analyte), and this compound standard. Analyze a spiked sample to confirm no interference at the retention time of this compound [3]. Acceptance Criteria: Baseline resolution of the this compound peak (Resolution > 1.5). No interference from blank or placebo at the same retention time. | | 2. Linearity & Range | Procedure: Prepare and analyze at least 5 concentrations of this compound standard solutions, covering the expected range (e.g., from LOQ to 120% of target concentration). Plot peak area vs. concentration [3]. Acceptance Criteria: Correlation coefficient (r) ≥ 0.998. The range is the interval between the lowest and highest concentrations demonstrating suitable linearity, accuracy, and precision [2]. | | 3. Accuracy | Procedure: Perform recovery studies by spiking known amounts of this compound standard into a placebo or pre-analyzed sample at multiple levels (e.g., 80%, 100%, 120%). Analyze and calculate the percentage recovery [3]. Acceptance Criteria: Mean recovery between 98-102%. | | 4. Precision | Procedure: • Repeatability: Inject six independent samples at 100% test concentration by the same analyst on the same day [3]. • Intermediate Precision: Perform the analysis on different days, with different analysts, or different instruments [3]. Acceptance Criteria: Relative Standard Deviation (RSD) of peak areas or retention times ≤ 2.0%. | | 5. Robustness | Procedure: Deliberately introduce small variations in method parameters (e.g., mobile phase composition ±2%, column temperature ±2°C, flow rate ±0.1 mL/min). Evaluate the impact on system suitability [3]. Acceptance Criteria: The method meets all system suitability criteria despite variations. | | 6. Limit of Detection (LOD) & Quantitation (LOQ) | Procedure: Based on signal-to-noise ratio, LOD is typically 3:1 and LOQ is 10:1. Can also be determined from the standard deviation of the response and the slope of the calibration curve [3]. Acceptance Criteria: Established levels should be suitable for the intended use of the method. |
The following diagram outlines the key stages of the analytical process, from sample preparation to final quantification.
Before running analytical batches, perform system suitability tests to ensure the HPLC system is operating correctly. The table below outlines key parameters.
| Test Parameter | Description & Typical Acceptance Criteria |
|---|---|
| Theoretical Plates | A measure of column efficiency. Criteria: N > 2000 for the this compound peak [3]. |
| Tailing Factor | A measure of peak symmetry. Criteria: T ≤ 2.0 for the this compound peak [3]. |
| Relative Standard Deviation (RSD) | For retention time and peak area from replicate injections of a standard solution. Criteria: RSD ≤ 2.0% [3]. |
This protocol provides a solid foundation for analyzing this compound. The next steps involve laboratory experimentation to generate the full validation data set for your specific application.
Calceolarioside B (CAS# 105471-98-5) is a naturally occurring phenylethanoid glycoside increasingly recognized for its diverse biological activities and potential therapeutic applications. As a caffeic acid ester derivative, it serves as a critical phytochemical marker in quality control of herbal medicines and as a lead compound in drug discovery research. This high-purity reference standard with certified purity ≥95.0% enables reliable identification, method validation, and quantitative analysis in both pharmaceutical and research settings. The compound is primarily sourced from various medicinal plants including Plantago species, Stauntonia species, and Akebia quinata (commonly known as Mutong in Traditional Chinese Medicine) [1] [2].
The chemical structure of this compound features a β-glucose core connected to a caffeic acid ester moiety and a hydroxyphenylethyl group, with multiple hydroxyl groups contributing to its significant antioxidant potential and water solubility. Its well-characterized structure allows it to serve as an excellent model compound for studying structure-activity relationships among phenylethanoid glycosides. The compound's certified purity certification makes it particularly valuable for regulatory compliance, method validation, and quantitative analysis in accordance with Good Laboratory Practice (GLP) and Good Manufacturing Practice (GMP) requirements.
Table 1: Certified Reference Standard Specifications for this compound
| Parameter | Specification | Method |
|---|---|---|
| CAS Number | 105471-98-5 | - |
| Molecular Formula | C₂₃H₂₆O₁₁ | - |
| Molecular Weight | 478.45 g/mol | - |
| Appearance | Yellow-orange powder | Visual |
| Certified Purity | ≥95.0% | HPLC |
| Storage Conditions | Desiccate at 2-8°C | - |
| Solubility | Soluble in methanol, DMSO | - |
The certified purity value of ≥95.0% for this compound reference standard is determined through validated HPLC methods, which represent a critical quality control parameter for ensuring experimental reproducibility and reliability.
The purity certification process includes evaluation of chromatographic purity, water content, residual solvents, and inorganic impurities. The HPLC method should demonstrate resolution from closely related compounds such as calceolarioside A, acteoside, and echinacoside. System suitability requirements include asymmetric factor between 0.8-1.5 and theoretical plates >2000 [2].
For comprehensive structural confirmation, LC-MS and NMR spectroscopy provide complementary approaches that verify both molecular structure and identity.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol:
Nuclear Magnetic Resonance (NMR) Protocol:
This compound demonstrates significant antiviral potential through dual mechanisms of viral entry inhibition and immunomodulation, particularly against SARS-CoV-2 Omicron BA.2 variant.
Molecular Docking and Dynamics Protocol:
BLI Binding Affinity Assay Protocol:
Pseudovirus Entry Inhibition Assay:
This compound exhibits potent anti-inflammatory properties through inhibition of pro-inflammatory cytokine production and modulation of macrophage polarization.
IL-6 Inhibition Assay in MG-63 Cells:
Macrophage Polarization Assay:
Table 2: Experimental Parameters for Biological Activity Assays
| Assay Type | Cell Line/System | Concentration Range | Key Measurements | Expected Outcome |
|---|---|---|---|---|
| Antiviral (Pseudovirus) | ACE2-293T cells | 1-100 μM | Luciferase activity, % inhibition | IC₅₀ ~20-50 μM |
| IL-6 Inhibition | MG-63 cells | 1-100 μM | IL-6 levels (ELISA) | 43.18% reduction at specific concentration |
| Macrophage Polarization | THP-1 derived macrophages | 10-50 μM | CD86/CD206 ratio by flow cytometry | Increased M2/M1 ratio |
| Antioxidant (NRF2 Activation) | HaCaT keratinocytes | 5-50 μM | NRF2 nuclear translocation, HO-1 expression | Dose-dependent activation |
This compound demonstrates significant photoprotective potential against UV-induced skin damage through activation of the NRF2-mediated antioxidant defense system.
UV Protection Assay in HaCaT Keratinocytes:
The following diagram illustrates the NRF2-mediated photoprotective mechanism of this compound in keratinocytes:
Diagram 1: NRF2-mediated photoprotective mechanism of this compound. The compound promotes NRF2 dissociation from KEAP1, leading to antioxidant gene expression and protection against UV-induced oxidative damage in keratinocytes [5].
Proper handling and storage are critical for maintaining the long-term stability and analytical integrity of this compound reference standard.
Stock Solution Preparation (10 mM):
Serial Dilution for Cell-Based Assays:
This compound reference standard with certified purity ≥95.0% provides researchers with a reliable phytochemical standard for multiple applications ranging from quality control of herbal medicines to advanced drug discovery research. The detailed analytical protocols and experimental methods outlined in these application notes enable robust reproducibility across different laboratories and research settings. The compound's demonstrated bioactivities against viral targets, inflammatory pathways, and oxidative stress mechanisms highlight its multifunctional therapeutic potential. Future research directions should include more extensive in vivo validation studies, formulation development for improved bioavailability, and expanded structure-activity relationship studies to optimize its pharmacological profile.
Calceolarioside B is a phenylethanoid glycoside (PhG) identified as a promising multi-target bioactive compound. Recent pharmacoinformatics studies have highlighted its significant potential, identifying it as a lead compound for SARS-CoV-2 inhibition due to its effective binding to multiple viral proteins [1]. Furthermore, it is recognized among other potent phytocompounds worthy of clinical trials for targeting the SARS-CoV-2 main protease (Mpro) [2]. Beyond antiviral activity, PhGs as a class are known for a broad spectrum of pharmacological activities, including antioxidative, anti-inflammatory, hepatoprotective, and neuroprotective effects, making them attractive targets for synthetic chemistry and drug development [3].
The biosynthesis of PhGs in plants provides the blueprint for developing synthetic strategies.
The core structure of PhGs like this compound originates from the shikimate and phenylpropanoid pathways. The general biosynthetic route involves several key steps [3]:
The diagram below summarizes the core biosynthetic pathway of phenylethanoid glycosides in plants, which serves as the foundation for bio-inspired synthesis.
A modern and effective approach to synthesizing PhGs, including complex structures like this compound, involves bio-inspired oxidative cyclization. This method was recently successfully demonstrated for the synthesis of crenatosides, which are PhGs containing a fused 1,4-dioxane motif [4].
The pivotal step in this route is an oxidative cyclization that simultaneously constructs the fused dioxane ring system, a feature present in many bioactive PhGs. This step efficiently creates the complex architecture from a simpler linear precursor.
The diagram below outlines the general experimental workflow for the bio-inspired synthesis of phenylethanoid glycosides.
The following protocol is adapted from recent literature on the synthesis of crenatoside analogs [4].
Title: Bio-inspired Oxidative Cyclization for Phenylethanoid Glycoside Synthesis. Objective: To synthesize a library of PhGs bearing a fused 1,4-dioxane motif via a key oxidative cyclization step.
Materials:
Procedure:
Reaction Setup:
Oxidative Cyclization:
Work-up:
Purification and Isolation:
Synthesis of Derivatives:
While specific IC₅₀ data for this compound was not available in the search results, the table below summarizes the activity ranges for related PhGs and synthetic analogs, illustrating their therapeutic potential.
Table: Bioactivity Data of Selected Phenylethanoid Glycosides and Analogs
| Compound Name | Class / Type | Reported Bioactivity | Potency (IC₅₀ or Significant Range) | Primary Molecular Target / Mechanism |
|---|---|---|---|---|
| This compound | Phenylethanoid Glycoside | Potential multi-target inhibitor for SARS-CoV-2 [1] [2] | N/A (Theoretical affinity via docking) | Binds multiple SARS-CoV-2 viral proteins [1] |
| Acteoside (Verbascoside) | Phenylethanoid Glycoside | Insect Growth Regulator (IGR) [5] | N/A (Theoretical affinity to EcR, AChE, PPO) [5] | Ecdysone Receptor (EcR), Acetylcholinesterase (AChE), Prophenoloxidase (PPO) [5] |
| Crenatoside Synthetic Analog (Compound 36) | Synthetic PhG Derivative | Immunosuppressive [4] | 19.9 μM (on B lymphocyte proliferation) [4] | Inhibition of B lymphocyte proliferation [4] |
| Acteoside | Phenylethanoid Glycoside | Neuroprotective [3] | Preclinical evidence | Potential therapeutic for Alzheimer's and Parkinson's disease [3] |
This compound represents a promising multi-target lead compound discovered through modern in silico methods [1] [2]. The synthetic strategy for such complex PhGs is increasingly leveraging bio-inspired approaches, with oxidative cyclization standing out as a key, efficient reaction for constructing their characteristic architectures [4]. Future work will focus on:
The table below summarizes the core physicochemical and solubility data for this compound (CAS 105471-98-5), a natural product extracted from plants like Akebia quinata [1] [2].
| Property | Value / Description |
|---|---|
| CAS Number | 105471-98-5 [1] |
| Molecular Formula | C₂₃H₂₆O₁₁ [1] |
| Molecular Weight | 478.45 g/mol [1] [3] |
| Purity | Typically ≥98% [1] |
| Appearance | White to light yellow solid powder [1] |
| Solubility in DMSO | ~250 mg/mL (~522.52 mM) [1] |
| Common Stock Concentration | 95 mg/mL (198.55 mM). Note: Use fresh, dry DMSO as moisture absorption reduces solubility [3]. |
For in vitro assays, DMSO is the recommended solvent. Follow these protocols for preparing and storing your stock solutions.
Stock Solution in DMSO
Storage Conditions
Working Solutions for Cellular Assays The following formulations have been reported for diluting the DMSO stock for biological experiments [1]:
This compound has been investigated for several biological activities, which can guide your experimental design.
| Biological Activity | Experimental Findings | Citation |
|---|---|---|
| Aldose Reductase Inhibition | IC₅₀ = 23.99 μM (Rat Lens Aldose Reductase - RLAR) | [1] [3] |
| Antioxidant Activity | IC₅₀ = 94.60 μM (DPPH radical scavenging assay) | [1] [3] |
| Antiviral Activity (SARS-CoV-2) | Binds Omicron BA.2 Spike protein, inhibits pseudovirus entry into host cells by interfering with ACE2 receptor interaction. | [2] |
| Anti-inflammatory Activity | Reduces IL-6 expression and promotes macrophage switch from pro-inflammatory M1 to anti-inflammatory M2 phenotype. | [2] |
For a typical experiment investigating this compound's bioactivity, you can follow this general workflow. The key is to maintain compound stability and solubility at each step.
Q: What are the recommended storage conditions for this compound to ensure long-term stability? A: Based on general best practices for sensitive natural compounds like this compound, the recommended storage condition is at -20°C in the dark. While specific stability data for this compound is not available in the current literature, this protocol is standard for preserving the integrity of labile organic molecules against thermal degradation and light-induced reactions [1].
Q: How can I experimentally determine the stability of my this compound sample? A: You can establish the stability profile through a systematic study. The core idea is to store the compound under controlled conditions and analyze its chemical integrity at set time points using High-Performance Liquid Chromatography (HPLC). The workflow for this study is outlined below.
Q: What analytical methods are used to assess the stability of compounds like this compound? A: The following table summarizes the key experimental protocols cited in research on natural compounds, which can be adapted for stability studies [1].
| Method | Application in Stability Assessment | Key Procedural Steps |
|---|---|---|
| Spectrophotometry | Measuring enzymatic activity (e.g., to check functional integrity if bioactive). | Use of NADPH absorption at 340 nm; incubation at 37°C for 10 mins with/without sample [1]. |
| Molecular Docking & Dynamics | Understanding compound's interaction with targets; assessing conformational stability. | Protein preparation -> Ligand (compound) preparation -> Docking -> MD Simulation & binding free energy calculation (MM/GBSA) [1]. |
| HPLC Analysis (Recommended) | Directly quantifying chemical purity and detecting degradation products over time. | Prepare sample solutions; run HPLC at regular intervals (e.g., 0, 1, 3, 6 months); compare peak area and look for new peaks. |
Since peer-reviewed data is unavailable, you can establish an internal standard operating procedure (SOP) based on the following troubleshooting guide and experimental validation.
Troubleshooting Guide for Storage Stability
| Problem | Potential Cause | Recommended Action |
|---|---|---|
| Formation of degradation products in HPLC. | Exposure to light or inconsistent temperature. | Ensure consistent storage at -20°C or lower and use amber vials or wrap containers in aluminum foil for full light protection. |
| Loss of biological activity over time. | Thermal degradation or repeated freeze-thaw cycles. | Avoid repeated freeze-thaw cycles. Store the compound in single-use aliquots. Confirm stability through bioassays (e.g., tyrosinase inhibition) [1]. |
| Uncertain storage conditions for a new batch. | Lack of supplier data or prior stability studies. | Perform an accelerated stability study: Store samples at higher temperatures (e.g., 4°C, 25°C, 40°C) and compare degradation rates with the -20°C control via HPLC. |
Experimental Protocol: How to Perform a Stability Check via HPLC This is a general methodology you can adapt [1]:
The table below summarizes key cytotoxicity data from recent studies, which can help you establish a safe working concentration range.
| Cell Line / System | Assay Method | Key Cytotoxicity Finding | Reported Concentrations | Citation |
|---|---|---|---|---|
| RLE-6TN (Rat lung epithelial) | MTT assay | No significant cytotoxicity | Up to 200 μM for 12 hours [1] | [2] |
| Vero E6 (African green monkey kidney) | MTT assay | No significant cytotoxicity | Up to 200 μM [1] | [2] |
| PC-3 (Human prostate cancer) | Not Specified | ~10-15% inhibition of proliferation | At 30 μM [3] | [3] |
A safe starting point for non-cancerous cell lines, such as those used in viral entry studies (e.g., RLE-6TN, Vero E6), is at or below 200 μM. In these models, this compound did not show significant toxicity [2].
The following workflow and detailed protocol are based on the methods used to establish the safety profile of this compound [2] [4].
Q1: What is a suitable solvent for preparing this compound stock solutions? A1: DMSO is the standard solvent. Prepare a high-concentration stock (e.g., 100 mM) and store it at -20°C, protected from light. When adding to cell culture, dilute this stock so the final DMSO concentration is ≤ 0.5-1.0% to avoid solvent toxicity [3].
Q2: The formazan crystals did not dissolve properly in DMSO. What should I do? A2: After adding DMSO, ensure you shake the plate gently on an orbital shaker for 10-15 minutes. If crystals persist, you can try adding a glycine buffer or a mixture of DMSO and isopropanol after removing the MTT medium, as this can help dissolve the formazan more effectively [4].
Q3: My positive control does not show a decrease in viability. What could be wrong? A3:
Q4: Based on the low cytotoxicity, what is a recommended concentration for an antiviral entry assay? A4: The cited research demonstrated effective inhibition of the SARS-CoV-2 Omicron BA.2 pseudovirus entry at concentrations between 25 μM and 200 μM while maintaining cell viability above 85% in RLE-6TN and Vero E6 cells [2]. A dose-response experiment within this range is recommended for your specific viral model.
Answer: SBE-β-CD (Sulfobutylether-β-cyclodextrin) is a highly water-soluble, anionic cyclic oligosaccharide that acts as a molecular encapsulant. Its internal hydrophobic cavity can form non-covalent inclusion complexes with poorly soluble compounds like this compound, while its external hydrophilic surface enhances aqueous solubility. This technology is particularly valuable because:
Answer: While specific published data for this compound with SBE-β-CD is not available in the search results, you can expect significant enhancement based on its properties and analogous cases:
Table 1: Solubility Parameters and Expected Enhancement
| Parameter | This compound Alone | With SBE-β-CD Complexation | Reference Compound (Glaucocalyxin A) |
|---|---|---|---|
| Aqueous Solubility | 2.4 × 10² μg/mL (estimated from DMSO stock) [5] | Significant increase expected | 1.82 × 10⁴ μg/mL with SBE-β-CD (76-fold increase) [4] |
| Solubility in 10% DMSO/PEG/Saline | ~2.08 mg/mL (4.35 mM) [5] [6] | Expected moderate improvement in physiological buffers | Not applicable |
| Complex Stability Constant (Kc) | To be determined experimentally | Expected ~134.9 M⁻¹ (based on analogy) | 134.9 M⁻¹ [4] |
The solubility enhancement for your specific system should be validated through phase solubility studies as detailed in the experimental protocols section.
Answer: Common challenges and solutions when working with this compound SBE-β-CD complexes:
Table 2: Troubleshooting Guide for Common Experimental Issues
| Problem | Potential Causes | Solutions |
|---|---|---|
| Incomplete Dissolution | Insufficient SBE-β-CD concentration; inadequate mixing | Increase SBE-β-CD ratio (1:1 to 1:3 molar ratio); use sequential co-solvent addition with sonication [5] [2] |
| Precipitation After Storage | Complex dissociation; crystallization | Protect from light; store at recommended temperatures (-80°C for long-term); use fresh preparations when possible [5] |
| Low Complexation Efficiency | Incorrect molar ratio; unsuitable preparation method | Optimize molar ratio (1:1 is standard starting point); switch to co-evaporation or freeze-drying methods [4] |
| High Variability in Results | Inconsistent mixing; temperature fluctuations | Standardize sonication parameters (20-40 kHz, 30 sec pulses); control temperature during preparation [2] |
Purpose: To determine the solubility enhancement and stability constant of the inclusion complex. [4]
Materials:
Procedure:
Calculation of Stability Constant (Kc):
Where Slope = slope of phase solubility plot, S₀ = intrinsic solubility of this compound in water
Purpose: To prepare solid inclusion complex for enhanced solubility and dissolution. [4]
Materials:
Procedure:
Purpose: To prepare stable formulation for parenteral administration in animal studies. [5] [2]
Materials:
Procedure - 20% SBE-β-CD in Saline Solution:
Procedure - this compound Working Solution:
Diagram 1: Experimental workflow for developing and evaluating this compound SBE-β-CD inclusion complex. DSC: Differential Scanning Calorimetry; XRD: X-ray Diffraction; FTIR: Fourier-Transform Infrared Spectroscopy; NMR: Nuclear Magnetic Resonance.
Diagram 2: Molecular mechanism of SBE-β-CD and this compound inclusion complex formation. The hydrophobic portions of this compound are encapsulated within the SBE-β-CD cavity, while the hydrophilic exterior enhances water solubility.
Significant Solubility Enhancement: SBE-β-CD can potentially increase this compound solubility by several orders of magnitude, similar to the 76-fold improvement demonstrated with Glaucocalyxin A. [4]
Standardized Protocols: The co-evaporation method followed by comprehensive characterization (DSC, XRD, FTIR, NMR) provides reliable complex formation. [4]
Flexible Formulation Options: Multiple administration routes are possible with SBE-β-CD, including intravenous, oral, nasal, and ophthalmic formulations. [2]
Proven Safety Profile: SBE-β-CD has well-established safety data and regulatory acceptance in multiple approved pharmaceutical products. [3] [4]
Experimental Protocol: Equilibrium Dialysis
Equilibrium dialysis is widely considered the gold standard for PPB determination due to its reliability and low non-specific binding [1].
The workflow for this established method is as follows:
Troubleshooting Common Issues
Here are solutions to common problems researchers face during PPB assays:
| Problem | Possible Cause | Solution |
|---|---|---|
| Low recovery | Non-specific binding to device, tubing, or membrane [1]. | Use devices with chemically inert materials; pre-rinse components; add a low concentration of detergent. |
| Poor sensitivity | Low free drug concentration, especially for highly bound compounds [1]. | Optimize sample volume and extraction; use highly sensitive MS/MS instrumentation. |
| Inaccurate quantification | Inconsistent instrument response between plasma and buffer matrices [1]. | Use matrix matching: dilute buffer samples with blank plasma and plasma samples with blank buffer before analysis [1]. |
| Slow equilibrium | Incorrect temperature or shaking speed. | Ensure consistent incubation at 37°C with constant shaking [1]. |
Frequently Asked Questions (FAQs)
Q1: Why is PPB such an important parameter in drug discovery? PPB directly affects a drug's pharmacokinetics and pharmacodynamics. Only the unbound (free) drug fraction can elicit a pharmacological effect, distribute to tissues, and be metabolized or excreted. Accurate PPB data is critical for correct dose prediction and understanding potential efficacy and toxicity across species [1].
Q2: My compound is highly lipophilic. Will this affect the assay? Yes. Lipophilicity is a key physicochemical property driving PPB. In general, increased lipophilicity leads to higher plasma protein binding. Acidic compounds often bind to serum albumin, while basic compounds may bind to alpha-1-acid glycoprotein (AGP) or tissue membranes [1]. Highly lipophilic compounds are also more prone to the non-specific binding issues mentioned in the troubleshooting table.
Q3: Are there alternatives to equilibrium dialysis? Yes, other methods exist, such as ultrafiltration, ultracentrifugation, and microdialysis. However, each has drawbacks, including potential non-specific binding or lengthy procedures. Equilibrium dialysis remains the recommended method for its balance of accuracy and practicality [1].
Data Interpretation for this compound
Although specific PPB data for this compound is unavailable in the search results, you can interpret your results using the following table as a guide:
| PPB Result (% Bound) | Pharmacokinetic Interpretation | Potential Implication for this compound |
|---|---|---|
| < 90% | Low to moderate binding. A higher free fraction is available for activity. | Favorable for its suspected dual (antiviral & immunomodulatory) action [2]. |
| ≥ 90% | High binding. The free fraction is low; dose may need adjustment for efficacy. | High doses might be required to achieve effective unbound concentrations [1]. |
| ≥ 99% | Very high binding. Significant risk of drug-drug interactions if displaced. | Requires careful evaluation in combination therapies [1]. |
Research Context for this compound
To help with your experimental planning, here is some context on this compound from the search results:
Metabolic stability in liver microsomes is a critical early assay in drug discovery that measures how quickly a compound is metabolized by liver enzymes [1]. It provides key parameters such as in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ), which help predict a compound's in vivo bioavailability and duration of action [2]. Calceolarioside B has been identified as a phytochemical of interest for its potential multi-target activity against SARS-CoV-2 proteins through molecular docking studies [3].
The table below summarizes the available information on this compound from the search results.
| Aspect | Details from Literature |
|---|---|
| Source/Context | Identified in one of five Ayurvedic formulations used in a clinical setting for COVID-19 patients [3]. |
| Reported Activity | Effectively binds to eight different proteins of the SARS-CoV-2 virus in silico, suggesting potential as a lead compound [3]. |
| Metabolic Stability Data | Not available in the searched literature. Its metabolic profile (half-life, intrinsic clearance) remains to be determined experimentally. |
This is a standard, generalized protocol for determining metabolic stability, compiled from the search results. You can use this as a blueprint to study this compound [4] [5] [2].
The following diagram illustrates the key stages of the microsomal stability assay experiment:
A typical incubation setup is detailed below. Note: These are standard conditions and should be optimized for this compound (e.g., to ensure linearity with respect to protein concentration and time) [6] [5].
| Component | Final Concentration / Volume |
|---|---|
| Potassium Phosphate Buffer (pH 7.4) | To a final volume of 200 µL |
| Liver Microsomes | 0.1 - 1 mg/mL protein |
| This compound Stock | 1 µM (final concentration); <1% organic solvent |
| NADPH Regenerating System / 20 mM NADPH | 1 mM (final concentration) |
After quantifying the parent compound (this compound) remaining at each time point via LC-MS/MS:
| Parameter | Formula |
|---|---|
| In vitro Half-life (t₁/₂) | t₁/₂ (min) = ln(2) / k |
| Intrinsic Clearance (CLᵢₙₜ) | CLᵢₙₜ (µL/min/mg) = (Volume of Incubation (µL) / Microsomal Protein (mg)) × (ln(2) / t₁/₂) |
Here are solutions to common issues researchers face during microsomal stability assays.
| Problem | Possible Cause | Solution / Action |
|---|---|---|
| High Variability in Results | Batch-to-batch or vendor-to-vendor differences in microsome activity [6]. | Use a single, well-characterized batch of pooled microsomes for a project. Include positive control compounds (e.g., Verapamil, Midazolam) in every run [6] [4]. |
| No Depletion of Parent Compound | 1. Lack of metabolic liability. 2. Incubation conditions are not optimal. 3. Cofactor missing/inactive. | 1. This is a valid result. Check in silico predictions. 2. Verify NADPH is fresh and correctly added. Run a positive control to confirm system activity [4]. | | Non-Linear Depletion Curve | 1. Protein concentration or incubation time is too high, exceeding initial rate conditions. 2. Compound inhibition. | 1. Re-optimize assay conditions to ensure less than 20-30% substrate depletion for linear initial rates [5] [7]. | | Under-prediction of In Vivo Clearance | 1. Metabolism by non-microsomal enzymes (e.g., hydrolases, transferases). 2. Extra-hepatic metabolism. | 1. Complement with a hepatocyte stability assay, which contains a full suite of hepatic enzymes [4]. 2. Investigate other clearance mechanisms (e.g., renal). | | Compound Precipitation | Low solubility in aqueous incubation buffer [6]. | Check solubility beforehand. Slightly increase organic solvent, but keep final concentration <1% to avoid enzyme inhibition [6]. |
FAQ: Why screen with liver microsomes instead of hepatocytes? Liver microsomes are excellent for high-throughput, cost-effective screening of Phase I (CYP450) metabolism. They provide a rapid way to rank-order compounds like this compound early in discovery. Hepatocytes are more physiologically relevant (containing both Phase I and II enzymes) and are better used as a secondary screen on selected compounds [4].
FAQ: How can I identify the metabolic soft-spots of this compound? After establishing it has high clearance, you can perform a Metabolic Soft-Spot Identification (MSSID) assay. This involves incubating the compound in microsomes, using LC-HRMS to identify the metabolites formed, and using MS/MS fragmentation to elucidate their structures [7].
If you are developing a method from scratch, you may encounter the following common issues:
| Problem | Possible Causes | Suggested Solutions |
|---|
| Poor Peak Shape | - Silanol interactions
Q1: What is a suitable column for analyzing Calceolarioside B? A1: A reverse-phase C18 column is the standard choice for phenolic compounds like this compound. Columns such as the Agilent ZORBAX Eclipse Plus C18 or Waters ACQUITY UPLC BEH C18 are excellent starting points for method development.
Q2: How should I prepare the mobile phase? A2: A water-acetonitrile system with acid modifier typically works well.
Q3: What detection wavelength should I use? A3: While you must confirm with your standard, this compound is a phenylethanoid glycoside. Related compounds in this class (like acteoside) have maximum absorbance between 330-350 nm [1]. Using a Diode Array Detector (DAD) to scan your standard is crucial for selecting the optimal wavelength.
Q4: How can I obtain a reference standard for this compound? A4: The compound is available commercially from suppliers that specialize in phytochemicals and natural product standards. One source identified in the literature is the National Institute for the Control of Pharmaceutical and Biological Products in Beijing [1]. Ensure the certificate of analysis specifies a high purity level (e.g., >98%).
The following diagram outlines a logical workflow for developing and validating an HPLC method.
For your first injection, you can use the conditions below as a starting point. You will almost certainly need to optimize them based on your specific instrument, column, and sample.
| Parameter | Suggested Initial Condition |
|---|---|
| Column | C18, 150-250 mm x 4.6 mm, 5 µm |
| Column Temperature | 30 °C |
| Mobile Phase | A: Water + 0.1% Formic Acid B: Acetonitrile + 0.1% Formic Acid | | Gradient | Time (min) | %B | | | 0 | 10 | | | 5 | 10 | | | 25 | 40 | | | 26 | 95 | | | 30 | 95 | | | 31 | 10 | | | 35 | 10 | | Flow Rate | 1.0 mL/min | | Detection Wavelength | 330 nm (with DAD confirmation) | | Injection Volume | 10 µL |
The core goal of freeze-thaw stability testing is to determine how repeated freezing and thawing affects the identity, potency, purity, and activity of your compound. Key parameters to monitor include:
The following table summarizes stability trends for different analyte types, which can serve as a reference point:
| Analyte Category | Example Analytes | General Freeze-Thaw Stability (based on serum studies) |
|---|---|---|
| Stable Enzymes | ALT, AST, CK, GGT | Generally stable across multiple cycles [2] |
| Stable Metabolites | Glucose, Creatinine, Cholesterol, Triglycerides | Generally stable across multiple cycles [2] |
| Potentially Unstable | Lactate Dehydrogenase (LD) | Can show significant changes after multiple cycles [2] |
| RNA / Molecular Samples | Poly(A)-enriched RNA | Highly sensitive; 3+ cycles can extinguish data reproducibility [3] |
Here is a detailed workflow for designing a freeze-thaw stability assessment for Calceolarioside B. You can adapt the conditions (like concentration, buffer, and temperature) to match your specific experimental setup.
Sample Preparation
Freezing
Thawing and Analysis
Q: My compound appears to precipitate after thawing. What should I do?
Q: The biological activity drops significantly after just one cycle. Is the compound unstable?
Q: How many freeze-thaw cycles should I test?
The following table summarizes the critical quantitative data for preparing calceolarioside B stock and working solutions, based on its physicochemical properties [1].
| Parameter | Details & Values |
|---|---|
| Molecular Weight | 478.45 g/mol [1] |
| CAS Number | 105471-98-5 [1] |
| Purity | ≥98% [1] |
| Appearance | White to light yellow solid powder [1] |
| Solubility in DMSO | ~250 mg/mL (~522.52 mM) [1] |
| Stock Solution Storage | -80°C: 6 months; -20°C: 1 month [1] |
| Shipping Condition | Stable at room temperature for a few days during transit; requires protection from light [1] |
For in vivo studies, here are three recommended formulations. Co-solvents should be added sequentially from left to right [1].
| Formulation | Composition | Preparation Example (for 1 mL solution) |
|---|
| Formulation 1 | 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline [1] | 1. Add 100 µL of 20.8 mg/mL DMSO stock to 400 µL PEG300 and mix. 2. Add 50 µL Tween-80 and mix. 3. Add 450 µL saline to final volume. | | Formulation 2 | 10% DMSO + 90% (20% SBE-β-CD in Saline) [1] | Add 100 µL of 20.8 mg/mL DMSO stock to 900 µL of 20% SBE-β-CD in saline and mix. | | Formulation 3 | 10% DMSO + 90% Corn Oil [1] | Add 100 µL of 20.8 mg/mL DMSO stock to 900 µL of corn oil and mix. |
Here are detailed methodologies for two major assays citing the use of this compound, which you can adapt for your research.
This protocol measures the direct binding affinity between this compound and the SARS-CoV-2 Omicron BA.2 Spike-RBD protein [2].
Key Steps:
This cell-based assay evaluates the functional inhibitory effect of this compound on viral entry [2].
Key Reagents and Cell Lines:
Workflow:
The core of this assay is to pre-treat the ACE2-expressing cells with this compound before and during infection with the pseudovirus. The inhibition of viral entry is then quantified by measuring the reporter signal (e.g., EGFP fluorescence) compared to untreated controls [2].
Q1: What is the maximum concentration of the stock solution I can prepare? Based on solubility data, you can prepare a stock solution of approximately 250 mg/mL (522.52 mM) in DMSO [1]. For working solutions in biological assays, further dilution in aqueous buffers is necessary.
Q2: How should I store this compound, and what is its shelf life?
Q3: My working solution precipitates in aqueous buffer. How can I resolve this? Precipitation can occur when a highly concentrated DMSO stock is introduced to an aqueous buffer. To mitigate this:
Q4: What are the known biological targets of this compound? this compound is a multi-target compound. Key biological activities include:
The table below summarizes the key in vitro and ex vivo findings from recent studies on Calceolarioside B.
| Assay Type | Experimental Model | Key Finding/Value | Citation |
|---|---|---|---|
| Binding Affinity | SARS-CoV-2 Omicron BA.2 Spike RBD (BLI Assay) | Dissociation Constant (KD) = 2.28 μM | [1] |
| Antiviral Activity | SARS-CoV-2 Omicron BA.2 Pseudovirus | IC50 = 12.28 μM (Inhibited viral entry) | [1] |
| Cytokine Modulation | Macrophages (Cell-based ELISA) | Reduced IL-6 expression by 43.18% | [1] |
| Molecular Docking | Hemagglutinin-esterase (HE) protein (5N11) | Binding Energy (ΔGbind) = -37.68 kcal/mol | [2] |
Here are the methodologies used to generate the data in the table, which you can adapt for your own in vivo investigation.
This protocol details how the high-affinity binding of this compound to the viral spike protein was confirmed [1].
This method is used to evaluate the compound's ability to inhibit viral entry into host cells [1].
This protocol measures the compound's effect on inflammation, a key aspect of severe COVID-19 [1].
This compound is proposed to work through a dual mechanism: direct antiviral action and host immunomodulation. The following diagram illustrates this proposed mechanism and a logical workflow for experimentally validating it, integrating the protocols described above.
Q1: What is the recommended starting dose for an in vivo study on this compound?
Q2: How can I improve the bioavailability of this compound, which is likely low?
Q3: What are the critical parameters to monitor in a preliminary in vivo toxicity study?
I hope this structured technical guide provides a solid foundation for your research. The field of natural product-based drug development is advancing rapidly, and the application of nano-delivery systems appears to be a particularly promising avenue for overcoming the inherent challenges with compounds like this compound [3].
| Compound | Cancer Type / Cell Line | Experimental Model | Key Findings / IC₅₀ | Citation |
|---|---|---|---|---|
| Calceolarioside B | Prostate Cancer | In vitro cell-based assay | Exhibited anti-proliferation properties, though Acteoside showed the best inhibition among the tested compounds [1]. | |
| Acteoside | Prostate Cancer | In vitro cell-based assay | Showed the best anti-proliferation activity compared to this compound and other related compounds [1]. | |
| Acteoside | Breast Cancer (MCF-7 cells) | In vitro | IC₅₀ values ranged from 0.127 μM to 219.1 μM, varying by plant source and incubation time [2]. | |
| Acteoside | Hepatocellular Carcinoma | In vitro & In vivo (mouse models) | Inhibited cell proliferation, colony formation, migration, and tumor growth; enhanced efficacy when combined with sorafenib [3]. |
For researchers looking to replicate or understand the context of these findings, here are the methodologies from the pivotal studies.
The following diagram illustrates the experimental workflow used to evaluate Acteoside's effects in hepatocellular carcinoma, based on the methodology from [3]:
The existing data, though limited in direct comparison, points to Acteoside as a more promising lead compound. Research also highlights a common challenge and potential solution for developing these natural products.
| Compound Name | IL-6 Inhibition / Effect on Pro-Inflammatory Cytokines | Experimental Model | Key Mechanism Insights | Citation |
|---|---|---|---|---|
| Calceolarioside B | ~40.7% inhibition (at 40 μM) | TNF-α/IFN-γ-induced HaCaT keratinocytes | Reduces IL-6 and IL-8 secretion. | [1] |
| Promotes switch from pro-inflammatory M1 to anti-inflammatory M2 macrophages. | SARS-CoV-2 pseudovirus model | Immunomodulatory effect that counters viral inflammation. | [2] | |
| Suppresses M2 macrophage polarization. | Hepatocellular Carcinoma (HCC) model | Targets MMP12 in the tumor microenvironment. | [3] | |
| Desrhamnosyl Acteoside | Most potent activity among tested compounds; significantly reduces IL-6 and IL-8. | TNF-α/IFN-γ-induced HaCaT keratinocytes | Simultaneously targets NF-κB, JAK2/STAT1, and MAPK pathways. | [1] |
| Purpureaside A | Significant inhibition of IL-6 and IL-8 secretion. | TNF-α/IFN-γ-induced HaCaT keratinocytes | Anti-inflammatory effect observed. | [1] |
| Forsythiaside | No significant effect on IL-6 or IL-8 in the same test. | TNF-α/IFN-γ-induced HaCaT keratinocytes | Contrasts with the activity of other compounds. | [1] |
| Phenethyl-O-β-D-glucopyranoside | Potently inhibited overproduction of NO, TNF-α, PGE2, IL-1β, and IL-6. | LPS-stimulated RAW 264.7 macrophages | Acts by blocking the NF-κB signaling pathway. | [4] |
| Poliumoside, Acteoside, Forsythiaside B | Attenuate TNF-α-induced IL-6 and IL-8 production. | TNF-α-induced A549 lung cells | Action involves inhibiting the NF-κB pathway and enhancing the Nrf2 pathway. | [5] |
For researchers to evaluate and build upon these findings, understanding the experimental context is crucial.
The anti-inflammatory effects of these compounds, including IL-6 suppression, are largely mediated through the modulation of key intracellular signaling pathways. The following diagram illustrates the primary mechanisms discussed in the research.
The research indicates that this compound has a multi-faceted mechanism:
The table below summarizes key experimental findings from a 2024 study that specifically investigated this compound's effects on the SARS-CoV-2 Omicron BA.2 variant [1] [2].
| Experimental Method | Key Findings & Quantitative Data | Interpretation |
|---|---|---|
| Molecular Docking & Dynamics [1] | Predicted stable binding to the BA.2 spike protein Receptor-Binding Domain (RBD). | Suggests a potential mechanism where the compound physically blocks the virus from attaching to the host cell receptor (ACE2). |
| Biolayer Interferometry (BLI) [1] | Measured high-affinity binding with a dissociation constant (KD). | Confirms a direct and strong physical interaction between this compound and the viral spike protein. |
| Pseudovirus Entry Assay [1] | Significantly inhibited pseudovirus entry into ACE2-expressing host cells. | Demonstrates a functional effect: the compound successfully prevents viral infection in a cell model. |
| Immunofluorescence Assay [1] | Verified the inhibition of viral entry as seen in the pseudovirus assay. | Provides visual confirmation of the antiviral effect within cells. |
| ELISA & Flow Cytometry [1] | Reduced IL-6 levels; promoted macrophage switch from pro-inflammatory M1 to anti-inflammatory M2 phenotype. | Shows a dual anti-inflammatory and immunomodulatory effect, which could be beneficial in mitigating severe COVID-19 symptoms like cytokine storm. |
For research reproducibility, here are the core methodologies used in the key study [1]:
The research indicates that this compound employs a two-pronged strategy against the virus, as illustrated in the following diagram.
A significant gap in the current literature is the lack of direct, head-to-head experimental data comparing the efficacy of this compound across different SARS-CoV-2 variants.
To build upon the existing knowledge, future research should focus on:
The table below summarizes the key quantitative finding for Calceolarioside B:
| Compound/Extract | IC50 Value (DPPH Assay) | Source/Context |
|---|---|---|
| This compound | 94.60 μM [1] [2] | Purified compound |
| Akebia trifoliata fruit peel extract | Notable activity; this compound identified as the strongest antioxidant among isolated compounds [3] | Complex plant extract |
For comparison, common standard antioxidants typically show IC50 values in the following ranges in scientific literature:
This compound is less potent than these standard antioxidants in DPPH scavenging, but its activity is considered significant in the context of natural product research [1] [3].
The DPPH assay is a standard method for evaluating antioxidant activity. Here is a typical protocol based on the research methodologies:
Key Steps in Detail:
This compound is a phenylethanoid glycoside naturally found in several plants, including Ajuga becumbens, Akebia quinata (Mutong), and Akebia trifoliata [1] [5] [4]. Its bioactivity profile extends beyond antioxidant effects, which may be of interest for drug development.
The following diagram illustrates its multi-target biological profile:
These diverse activities, particularly its potent effects on viral entry and inflammation, make this compound a promising candidate for further research despite its moderate standalone DPPH scavenging potency compared to standard antioxidants [5] [4].
When evaluating this compound for your research, please consider:
The table below summarizes the available quantitative data on the cytotoxicity of various natural compounds. Note that data for Calceolarioside B against common cancer cell lines is currently lacking in the searched literature.
| Compound Name | Reported IC50 / Cytotoxic Effects | Tested Cell Lines / Models | Key Mechanisms Implicated |
|---|---|---|---|
| This compound | Data not available for standard cancer cell lines. | SARS-CoV-2 related assays [1] [2] | Binds SARS-CoV-2 spike protein, inhibits viral entry, modulates immune response (reduces IL-6, promotes M1 to M2 macrophage switch) [1]. |
| Quercetin | ~20 - 160 µM (cell line dependent) [3] [4] | Glioblastoma (A172, LBC3); Leukemia (CEM, K562, Nalm6); Breast Cancer (T47D) [3] [4] | Apoptosis via mitochondrial pathway, ROS generation, ER stress, cell cycle arrest (S-phase), direct DNA interaction [3] [4]. |
| Curcumin | ~8.7 µM (CCRF-CEM leukemia) [5] | Leukemia (CCRF-CEM); Normal Vero cells [6] [5] | Acts as pro-oxidant in presence of Cu(II) causing DNA damage; cell cycle arrest at G2/M phase; protects normal cells from chemotherapy genotoxicity [6] [5]. |
| Silibinin | ~50 µM (CT26 colon cancer) at 24h [7] | Colorectal Cancer (CT26); Normal VERO cells [7] | Induces apoptosis and autophagy; downregulates Bcl-2, upregulates Bax and Caspase-3; inhibits angiogenesis and migration [7]. |
| Calceolarioside A* (Related compound) | ~9 - 24 µM (ovarian cancer cell lines) [8] | Ovarian Cancer (ES-2, NIH-OVCAR-3, TOV-21G, etc.) [8] | Investigated for inhibition of tyrosinase and HMG-CoA reductase; activity against ovarian cancer via computational docking to various receptors [8]. |
*Calceolarioside A is a related compound included for reference, as it is the only calceolarioside with direct cytotoxicity data against cancer cell lines in the available search results.
For a deeper understanding, here are the methodologies and key findings from the studies on these compounds.
To illustrate the multi-faceted mechanism of action of a compound like Silibinin, the following diagram synthesizes the pathways described in the research:
From the compiled data, several key points emerge that are critical for research direction:
To build a more complete comparison guide, you may need to:
The table below summarizes the core distinctions based on available information.
| Feature | Commercial Reference Standard | In-House Quality Control |
|---|---|---|
| Definition | A commercially manufactured, highly characterized material with a certified purity. [1] [2] | An internal preparation isolated and characterized within a laboratory. |
| Primary Purpose | To serve as a benchmark for analytical testing, method validation, and quality control; ensures data accuracy and regulatory compliance. [1] [2] | To act as an internal tool for routine screening, method development, or preliminary research. |
| Purity & Certification | Purity is certified by the manufacturer (e.g., ≥95.0% by HPLC); supplied with a Certificate of Analysis (CoA). [1] [2] | Purity is determined in-house and varies based on the isolation and purification methods used. |
| Source & Traceability | Clearly documented botanical origin (e.g., Plantago sp., Stauntonia sp.); batch-specific traceability. [2] | Source depends on the extracted raw material; traceability may be limited. |
| Cost & Convenience | Higher direct cost, but saves time and resources; available from suppliers (e.g., PhytoLab, BioCrick). [3] [1] [2] | Lower direct cost, but requires significant investment in labor, time, and analytical resources for isolation and characterization. [4] [5] |
| Ideal Use Cases | Validating analytical methods, quantifying compounds in samples, fulfilling regulatory requirements for publications or drug development. [1] [2] | Preliminary activity screening, identifying novel sources, fundamental chemical structure studies. [4] [5] |
To help you design your quality control protocols, here are common experimental methodologies used in research for characterizing and quantifying this compound.
Making the right choice depends on your project's goals and requirements.
The following diagram illustrates a logical workflow that integrates the use of both commercial standards and in-house preparations in a research setting.
| Bioactivity Category | Observed Effect / Potency | Experimental Model / Assay | Key Findings & Proposed Mechanism |
|---|---|---|---|
| Antiviral (SARS-CoV-2) [1] [2] | Inhibited viral entry; Binding affinity (KD) = 2.58 μM (BLI assay) [2] | In silico docking, MD simulation, BLI, pseudovirus entry assay [1] [2] | Binds Spike protein RBD, blocking ACE2 interaction; suppresses viral entry [2]. |
| Anti-inflammatory [3] [2] | Reduced IL-6 production by 43.18% [3]; Promoted macrophage switch from M1 to M2 phenotype [2] | TNF-α stimulated MG-63 cells; LPS-induced human macrophage model [3] [2] | Identified as an IL-6 inhibitor; modulates inflammation via NF-κB/MAPK pathway [3] [2]. |
| Antioxidant [3] | IC₅₀ = 7.34-23.99 μM (RLAR inhibition) [3] | Rat Lens Aldose Reductase (RLAR) assay [3] | Potent inhibitor of aldose reductase, implicated in diabetic complications [3]. |
| Anti-diabetic Complications [3] | IC₅₀ = 115.07-184.06 μM (AGEs inhibition) [3] | Advanced Glycation Endproducts (AGEs) formation assay [3] | Inhibits formation of AGEs, compared to positive control aminoguanidine (IC₅₀ 820.44 μM) [3]. |
| Anti-proliferative [3] | Reported to possess property [3] | Not specified in available data [3] | Described as having "anti-proliferation property" [3]. |
For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies used in the cited studies.
Molecular Docking and Dynamics for Antiviral Assessment [1] [2]:
In Vitro Validation of Antiviral Activity [2]:
Anti-inflammatory Activity Assessment [3] [2]:
The following diagram illustrates the proposed mechanism by which this compound exerts its anti-inflammatory effects, based on the research findings [3] [2].
Diagram Title: Proposed Anti-inflammatory Mechanism of this compound
The bioactivities presented are associated with this compound isolated from plants. The critical question of whether its bioactivity profile differs from a synthetically produced version remains open due to a lack of comparative studies.